GS967
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBKJITJDHASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Cardiac Sodium Channel Inhibitor GS967: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes.[1][2][3] Its targeted action on this component of the sodium current, which is often enhanced in pathological conditions such as myocardial ischemia and heart failure, makes it a promising anti-arrhythmic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on cardiac sodium channels, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Core Mechanism of Action: Preferential Inhibition of the Late Sodium Current
The primary mechanism of action of this compound is the selective inhibition of the late component of the cardiac sodium current (INaL) over the peak sodium current (INaP).[3][4] The late sodium current is a sustained inward sodium current that persists during the plateau phase of the cardiac action potential. Under normal physiological conditions, INaL is very small. However, in disease states like long QT syndrome, heart failure, and ischemia, an enhanced INaL can lead to action potential prolongation, early afterdepolarizations (EADs), and delayed afterdepolarizations (DADs), all of which are triggers for cardiac arrhythmias.[5][6]
This compound exhibits a high degree of selectivity for INaL, with a reported 42-fold preference for the persistent current over the peak current.[2] This selectivity is crucial as it allows for the targeting of the pathological current with minimal effect on the normal cardiac action potential upstroke, which is mediated by the peak sodium current.
Quantitative Effects on Sodium Currents
The inhibitory potency of this compound on cardiac sodium currents has been quantified in various experimental models. The following tables summarize the key findings.
Table 1: Inhibitory Potency (IC50) of this compound on Late Sodium Current (INaL)
| Experimental Model | IC50 (µM) | Reference |
| Rabbit Ventricular Myocytes (ATX-II induced) | 0.13 | [1][3] |
| Isolated Rabbit Hearts (ATX-II induced) | 0.21 | [1][3] |
| Human Cardiac Voltage-Gated Sodium Channel (hNav1.5) | Not explicitly stated as IC50, but 1 µM this compound caused 63% tonic block of INaL | [4] |
Table 2: Effects of this compound on Peak Sodium Current (INaP)
| Experimental Model | Concentration (µM) | Effect | Reference |
| Human Cardiac Voltage-Gated Sodium Channel (hNav1.5) | 1 | 19% tonic block | [4] |
| Canine Ventricular Myocytes | 1 | Significant suppression (quantitatively similar to mexiletine) | [5] |
| Human iPSC-derived Cardiomyocytes | - | Potent use-dependent block (IC50 = 0.07 µM) | [7][8] |
Table 3: Comparative Use-Dependent Block of Peak Sodium Current (INaP)
| Compound | IC50 for Use-Dependent Block (µM) | Experimental Model | Reference |
| This compound | 0.07 | hNav1.5 expressed in cells | [4][9] |
| This compound | 0.07 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Ranolazine | 16 | hNav1.5 expressed in cells | [4][9] |
| Ranolazine | 7.8 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Lidocaine | 17 | hNav1.5 expressed in cells | [4][9] |
| Lidocaine | 133.5 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Eleclazine | 0.6 | Human iPSC-derived Cardiomyocytes | [7][8] |
| Lacosamide | 158.5 | Human iPSC-derived Cardiomyocytes | [7][8] |
Detailed Mechanism: Beyond Simple Blockade
The interaction of this compound with the cardiac sodium channel (primarily Nav1.5) is multifaceted and involves more than a simple pore block.
Use-Dependent Block
This compound demonstrates a potent use-dependent block of the peak sodium current, meaning its inhibitory effect is more pronounced at higher heart rates.[4][7] This property is advantageous for an anti-arrhythmic drug as it would have a greater effect during tachyarrhythmias. The use-dependent block is attributed to this compound's interaction with the inactivated states of the sodium channel.[4]
Modulation of Channel Gating
This compound significantly modulates the gating properties of the Nav1.5 channel:
-
Slows Recovery from Inactivation: this compound slows the recovery from both fast and slow inactivation, prolonging the refractory period of the channel.[4]
-
Enhances Slow Inactivation: The drug enhances the entry of the channel into the slow inactivated state.[4]
-
Shifts Voltage-Dependence of Inactivation: this compound shifts the voltage-dependence of steady-state inactivation of INaL towards more negative potentials.[10]
These effects on channel gating contribute to the use-dependent block and the overall reduction in sodium influx, particularly during sustained depolarization or rapid pacing.
Binding Site
Studies using site-directed mutagenesis suggest that this compound interacts with a site on the sodium channel that partially overlaps with the binding site for local anesthetics. An engineered mutation at the F1760A site, a known interaction site for local anesthetics, partially attenuated the use-dependent block by this compound but did not affect the tonic block of the late sodium current.[4][9] This indicates that the mechanisms for use-dependent block of the peak current and tonic block of the late current may be distinct.
Signaling Pathways and Downstream Effects
The inhibition of the late sodium current by this compound has significant downstream consequences on cardiac myocyte electrophysiology and calcium handling, ultimately leading to its anti-arrhythmic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. antiarrhythmic-effects-of-the-highly-selective-late-sodium-channel-current-blocker-gs-458967 - Ask this paper | Bohrium [bohrium.com]
- 7. biorxiv.org [biorxiv.org]
- 8. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-Dependent Block of Human Cardiac Sodium Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of GS-967 in SCN8A Encephalopathy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of GS-967, a novel sodium channel modulator, in the context of SCN8A encephalopathy. SCN8A encephalopathy is a severe, infant-onset epileptic encephalopathy caused by de novo mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6.[1][2][3][4][5] A common biophysical defect resulting from these mutations is an increase in persistent sodium current, leading to neuronal hyperexcitability and refractory seizures.[1][2][3][4] This document provides a detailed examination of the preclinical evidence for GS-967 as a potential precision therapeutic agent for this devastating disorder.
Mechanism of Action and Therapeutic Rationale
GS-967 (also known as GS-458967) is a potent and selective inhibitor of persistent sodium current with greater preference for the persistent versus the peak current.[1][2][3][4] This preferential targeting is significant because it allows for the modulation of the pathological, sustained sodium influx that drives neuronal hyperexcitability in SCN8A encephalopathy, while having a lesser effect on the transient peak current responsible for normal action potential propagation. This targeted approach suggests a potentially wider therapeutic window and a lower risk of side effects compared to non-selective sodium channel blockers. The therapeutic rationale is to specifically counteract the gain-of-function mechanism in SCN8A mutations that leads to elevated persistent sodium current.
Preclinical Efficacy of GS-967 in a Mouse Model of SCN8A Encephalopathy
A pivotal study investigated the efficacy of GS-967 in the Scn8a-N1768D/+ mouse model, which carries a patient-derived SCN8A mutation known to increase persistent sodium current.[1][2][4] The findings from this preclinical model provide strong evidence for the therapeutic potential of GS-967.
Electrophysiological Effects
In vitro patch-clamp recordings from hippocampal neurons of Scn8a-N1768D/+ mice demonstrated that GS-967 effectively addresses the underlying cellular pathology. The compound potently blocked the elevated persistent sodium current without affecting the peak sodium current.[1][2] This action resulted in the normalization of action potential morphology and a reduction in neuronal excitability.[1][2][4]
Anticonvulsant and Survival Benefits
Acute Treatment: Acute administration of GS-967 provided dose-dependent protection against seizures induced by maximal electroshock (MES) in both Scn8a-N1768D/+ and wild-type mice.[1][2][3][4] Notably, GS-967 exhibited significantly greater potency than phenytoin, a commonly used sodium channel blocker.[1]
Chronic Treatment: Long-term treatment with GS-967 in Scn8a-N1768D/+ mice led to a significant reduction in the frequency of spontaneous seizures and, remarkably, complete protection from seizure-associated mortality observed in untreated mice.[1][2][3][4] This protection was achieved at a dose that did not produce overt signs of behavioral toxicity or sedation.[1][2][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of GS-967 in the Scn8a-N1768D/+ mouse model.
Table 1: Anticonvulsant Potency of GS-967 vs. Phenytoin
| Compound | Mouse Genotype | EC50 (mg/kg) for MES-induced Seizure Protection |
| GS-967 | Scn8a-N1768D/+ | 1.1 ± 0.23 |
| Phenytoin | Scn8a-N1768D/+ | 5.33 ± 0.69 |
Data from dose-response curves for protection against maximal electroshock-induced seizures.[1]
Table 2: Effects of Chronic GS-967 Treatment on Survival
| Treatment Group | Genotype | Number of Mice | Survival Status |
| Untreated | Scn8a-N1768D/+ | 7 | 0% survival (all died from seizures) |
| GS-967-treated | Scn8a-N1768D/+ | 7 | 100% survival |
Survival outcomes observed during chronic treatment.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. The key experimental protocols are outlined below.
Animal Model
-
Model: Scn8a-N1768D/+ mice, which are heterozygous for a patient-derived SCN8A mutation.
-
Background Strain: C3HeB/FeJ.
-
Genotyping: Performed to confirm the presence of the N1768D mutation.
Electrophysiology
-
Preparation: Acutely dissociated hippocampal pyramidal neurons or hippocampal brain slices from postnatal day 30-35 (P30-P35) Scn8a-N1768D/+ and wild-type littermate mice.
-
Recording Technique: Whole-cell voltage-clamp and current-clamp recordings.
-
Parameters Measured:
-
Persistent and peak sodium currents.
-
Action potential threshold, amplitude, and duration.
-
Early afterdepolarizations (EADs).
-
Neuronal firing frequency in response to current injections.
-
Seizure Studies
-
Maximal Electroshock (MES) Seizure Induction:
-
Stimulus: An electrical stimulus was delivered via corneal electrodes. The stimulus intensity was determined for both Scn8a-N1768D/+ (120 mC) and wild-type (720 mC) mice to reliably induce seizures with maximal hindlimb extension.
-
Drug Administration: GS-967 or phenytoin was administered intraperitoneally (i.p.) prior to the MES stimulus.
-
Endpoint: Protection from maximal hindlimb extension was recorded.
-
-
Spontaneous Seizure Monitoring:
-
Method: Continuous video-EEG monitoring of chronically treated and untreated Scn8a-N1768D/+ mice.
-
Duration: Mice were monitored for an extended period to determine seizure frequency and severity.
-
Chronic Treatment and Behavioral Analysis
-
Drug Administration: GS-967 was administered in the chow at a dose of 1.5 mg/kg/day.
-
Behavioral Assessments:
-
Modified Irwin Screen: To assess for any overt neurobehavioral abnormalities.
-
Open-Field Test: To measure locomotor activity.
-
Accelerating Rotarod: To evaluate motor coordination and balance.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of GS-967 and the experimental workflow used in the preclinical studies.
Caption: Mechanism of GS-967 in SCN8A Encephalopathy.
Caption: Experimental workflow for preclinical studies of GS-967.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of GS-967 as a precision medicine for SCN8A encephalopathy, particularly for patients with mutations that result in increased persistent sodium current. The selective inhibition of this pathological current by GS-967, coupled with its demonstrated efficacy in reducing seizures and preventing mortality in a relevant animal model, highlights its promise. Future research should focus on clinical trials to evaluate the safety, tolerability, and efficacy of GS-967 in patients with SCN8A encephalopathy. Furthermore, identifying biomarkers to predict which patients are most likely to respond to GS-967 will be crucial for its successful clinical development and application.
References
- 1. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. [논문]The novel sodium channel modulator GS‐458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy [scienceon.kisti.re.kr]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
GS967: A Selective Inhibitor of the Late Sodium Current for Cardiovascular and Neurological Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS967, also known as GS-458967, is a potent and highly selective small molecule inhibitor of the late component of the cardiac sodium current (INaL).[1][2] This persistent current, although small in amplitude compared to the peak sodium current, plays a significant role in the pathophysiology of various cardiovascular and neurological disorders, including cardiac arrhythmias, heart failure, and certain forms of epilepsy.[3][4][5] By selectively targeting the late sodium current, this compound offers a promising therapeutic strategy with a potentially favorable safety profile compared to non-selective sodium channel blockers. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and experimental data related to this compound, intended for professionals in the field of drug discovery and development.
Introduction to the Late Sodium Current (INaL)
The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current (INaP).[4][5] Following this rapid depolarization, the majority of sodium channels inactivate. However, a small fraction of channels fail to inactivate completely or reopen during the plateau phase of the action potential, giving rise to a persistent or late sodium current (INaL).[4][6]
Under normal physiological conditions, INaL is very small. However, in pathological states such as heart failure, long QT syndrome type 3, and myocardial ischemia, the magnitude of INaL can be significantly enhanced.[6][7] This augmented late sodium influx leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the direction of the sodium-calcium exchanger (NCX).[3][8] The resulting calcium overload is a key driver of cellular arrhythmogenesis, contributing to early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and increased spatial dispersion of repolarization.[3][7]
This compound: Mechanism of Action and Pharmacology
This compound is a triazolopyridine derivative that exhibits high selectivity for the late sodium current over the peak sodium current.[9][10] This selectivity is attributed to its unique interaction with the sodium channel, which involves a use-dependent block and modulation of channel inactivation kinetics.[11][12] this compound has been shown to induce a hyperpolarized shift in the steady-state inactivation of the sodium channel and to slow the recovery from fast inactivation.[13][14]
The primary mechanism of action of this compound involves the reduction of the elevated INaL observed in pathological conditions. By inhibiting this persistent sodium influx, this compound mitigates the downstream consequences of sodium and calcium overload, thereby exerting its anti-arrhythmic and other therapeutic effects.[3][4]
Quantitative Data and Efficacy
The potency and selectivity of this compound have been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Model System | Value | Reference |
| IC50 (Late INa) | Canine Ventricular Cardiomyocytes | ~200 nM | [7][15] |
| IC50 (Late INa) | Ventricular Myocytes | 0.13 µM | [1][13][16] |
| IC50 (Late INa) | Isolated Hearts | 0.21 µM | [1][13][16] |
| IC50 (Use-Dependent Block of INaP) | Human iPSC-derived Cardiomyocytes | 0.07 µM | [11][12][17] |
| IC50 (Persistent INaP) | Cardiomyocytes from Pluripotent Stem Cells | 0.07 µM | [13] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Model System | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine Ventricular Cardiomyocytes | 100, 300, 1000 nM | Shortened APD and reduced short-term variability | [7] |
| Action Potential Duration (APD) | Canine Atrial Preparations | 100, 300 nM | Shortened APD50 and APD90 | [9] |
| Action Potential Duration (APD) | Canine Ventricular Preparations | 100, 300 nM | No significant change | [9] |
| Use-Dependent APD Shortening | Not Specified | 1 µM | Greater shortening at faster pacing rates | [18] |
| Spatial Dispersion of Repolarization | In vivo Canine Model (CAVB dogs) | 787 ± 265 nM | Significantly reduced | [7] |
Table 3: In Vivo Efficacy of this compound
| Model System | Condition | Dosing | Key Findings | Reference |
| Chronic Atrioventricular Block (CAVB) Dog Model | Dofetilide-induced Torsades de Pointes | 787 ± 265 nM (plasma concentration) | Completely abolished TdP | [7] |
| Intact Porcine Model | Autonomically-triggered Atrial Fibrillation | 0.4 mg/kg (IV) | Suppressed spontaneous induction of AF | [19] |
| Dahl Salt-Sensitive Rats | Diastolic Heart Failure | 0.5 and 1.0 mg/kg/day (in diet) | Improved diastolic function and reduced LV mass | [20] |
| Scn8aN1768D/+ Mouse Model | SCN8A Encephalopathy | 1.5 mg/kg/day (in chow) | Reduced seizure burden and prevented lethality | [14][21] |
| Scn1a+/- Mouse Model | Dravet Syndrome | 1.5 mg/kg/day (in chow) | Significantly reduced seizure frequency and improved survival | [22] |
Experimental Protocols
In Vitro Electrophysiology in Canine Ventricular Cardiomyocytes
-
Cell Isolation: Ventricular cardiomyocytes are isolated from canine hearts.
-
Action Potential Recording: Action potentials are elicited at a frequency of 0.5 Hz.[7]
-
Solutions:
-
Drug Application: this compound (at concentrations of 100, 300, or 1000 nM) is added to the superfusate after a 3-minute control period to assess its effect on repolarization.[7]
-
Data Analysis: Action potential duration at 90% repolarization (APD90) and its short-term variability are measured and normalized to baseline conditions.[7]
In Vivo Model of Torsades de Pointes in CAVB Dogs
-
Animal Model: Chronic atrioventricular block (CAVB) is surgically induced in dogs.
-
Arrhythmia Induction: Dofetilide is administered to induce early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[7]
-
Electrophysiological Mapping: Intramural cardiac electrical activity is mapped to assess the effects of this compound on the spatial dispersion of repolarization.[7]
-
Drug Administration: this compound is administered to determine its efficacy in suppressing dofetilide-induced arrhythmias.
Mouse Model of SCN8A Encephalopathy
-
Animal Model: Scn8aN1768D/+ mice, which carry a patient mutation leading to elevated persistent sodium current.[14][21]
-
Acute Seizure Induction: Maximal electroshock (MES) tests are conducted to assess acute anti-seizure activity of this compound.[14]
-
Chronic Treatment: this compound is administered in the chow (estimated dose of 1.5 mg/kg/day) to evaluate its long-term effects on spontaneous seizures and survival.[14]
-
Monitoring: Seizure burden is quantified, and survival is assessed using Kaplan-Meier analysis.[14]
Signaling Pathways and Experimental Workflows
Pathophysiological Signaling Cascade of Enhanced Late INa
Caption: Pathophysiological cascade initiated by enhanced late INa.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing this compound's effects on cardiac action potentials.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the late sodium current. Its high potency and selectivity, demonstrated in a range of preclinical models of cardiac arrhythmias and epilepsy, underscore its potential for treating these debilitating conditions. The data presented in this guide highlight the significant anti-arrhythmic and anti-seizure efficacy of this compound, providing a solid foundation for further clinical development. The detailed experimental protocols and visual representations of signaling pathways and workflows offer valuable resources for researchers and drug development professionals working in this area. Continued investigation into the clinical applications of this compound is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. GS-967 - LKT Labs [lktlabs.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Selective Cardiac Late Sodium Current Inhibitor GS-458967 Suppresses Autonomically Triggered Atrial Fibrillation in an Intact Porcine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dravetfoundation.org [dravetfoundation.org]
In Vitro Pharmacological Profile of GS-458967: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-458967, also known as GS967, is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] This current, which results from a subpopulation of voltage-gated sodium channels (Nav1.5) that fail to fully inactivate, is enhanced in pathological conditions such as heart failure and long QT syndrome, contributing to cardiac arrhythmias. By selectively targeting INaL over the peak sodium current (INaP), GS-458967 represents a promising therapeutic agent for the treatment of these conditions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of GS-458967, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action
GS-458967 exerts its antiarrhythmic effects primarily through the potent and selective inhibition of the late sodium current (INaL) in cardiomyocytes.[1] While it has a minimal effect on the peak sodium current (INaP) at therapeutic concentrations, it also exhibits a use-dependent block of INaP. This means that its blocking effect on the peak current becomes more pronounced at higher frequencies of channel activation. The preferential inhibition of INaL is a key feature of GS-458967, as it allows for the targeting of pathological sodium channel activity without significantly affecting normal cardiac conduction.
Quantitative In Vitro Data
The inhibitory potency of GS-458967 on the late sodium current has been quantified in various in vitro models. The following table summarizes the key quantitative data for GS-458967.
| Parameter | Value | Cell/Tissue Preparation | Experimental Condition |
| IC50 (INaL) | 0.13 µM | Ventricular myocytes | --- |
| IC50 (INaL) | 0.21 µM | Isolated hearts | --- |
| IC50 (use-dependent INaP block) | 0.07 µM | Cells expressing human cardiac voltage-gated sodium channel | --- |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of Late Sodium Current (INaL) in HEK293 Cells Stably Expressing Human Nav1.5
This protocol is adapted from automated patch-clamp studies and is suitable for characterizing the inhibitory effect of GS-458967 on the late sodium current.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel, Nav1.5 (encoded by the SCN5A gene), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for the isolation of individual cells.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to approximately 310 mOsm with glucose.
-
Intracellular (Pipette) Solution (in mM): 5 NaCl, 10 CsCl, 120 CsF, 0.1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to approximately 300 mOsm with glucose.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -100 mV to ensure the availability of the sodium channels.
-
To elicit the sodium current, a depolarizing voltage step to -10 mV for a duration of 300 ms is applied at a frequency of 0.33 Hz.
-
The late sodium current (INaL) is measured as the average current during the final 100 ms of the 300 ms depolarizing pulse.
-
GS-458967 is acutely applied to the bath solution at various concentrations to determine its inhibitory effect on INaL.
Visualizations
Mechanism of Action on the Voltage-Gated Sodium Channel
References
GS967: A Deep Dive into its Anti-Arrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
GS967, a potent and selective inhibitor of the late sodium current (INaL), has emerged as a promising anti-arrhythmic agent. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in cardiac electrophysiology.
Core Mechanism of Action: Selective Inhibition of the Late Sodium Current
This compound, also known as GS-458967, is a triazolopyridine derivative that exhibits high selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] The late sodium current is a sustained component of the fast sodium current that can be enhanced under pathological conditions such as ischemia, heart failure, and certain genetic mutations.[3][4] This enhancement of INaL contributes to intracellular sodium and calcium overload, leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[5][6]
By selectively inhibiting INaL, this compound effectively suppresses these arrhythmogenic triggers without significantly affecting the normal cardiac action potential upstroke, which is governed by the peak sodium current.[5][7] This selectivity is crucial as it minimizes the risk of pro-arrhythmic effects and negative impacts on cardiac conduction that can be associated with non-selective sodium channel blockers.[8][9]
Signaling Pathway and Electrophysiological Consequences
The primary signaling pathway influenced by this compound is the modulation of sodium ion influx during the cardiac action potential. The diagram below illustrates the mechanism by which this compound exerts its anti-arrhythmic effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the electrophysiological and anti-arrhythmic effects of this compound.
Table 1: Effects of this compound on Action Potential Parameters
| Parameter | Species/Model | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine Purkinje Fibers | 10-300 nM | Concentration-dependent reduction | [5] |
| APD | Canine Ventricular Cardiomyocytes | 100-1000 nM | Shortened | [8] |
| APD Variability | Ventricular Myocytes | 10-300 nM | Decreased | [7] |
| Atrial Refractoriness | Rabbit Hearts | 0.3 µM | Increased | [1] |
| Ventricular Refractoriness | Rabbit Hearts | 0.03-0.3 µM | No significant change before stretch | [1] |
Table 2: Anti-Arrhythmic Efficacy of this compound
| Arrhythmia Model | Species/Model | Concentration | Effect | Reference |
| Dofetilide-induced Torsades de Pointes (TdP) | Chronic Atrioventricular Block (CAVB) Dogs | 0.1 mg/kg | Terminated all TdP episodes | [8] |
| Stretch-induced Ventricular Fibrillation | Rabbit Hearts | 0.3 µM | Attenuated stretch-induced changes | [1] |
| E-4031 or ATX-II induced EADs | Canine Purkinje Fibers | 30-100 nM | Abolished EADs and triggered activity | [5] |
| Isoproterenol/High Ca2+ induced DADs | Canine Purkinje Fibers and PV/SVC Sleeves | 30-100 nM | Reduced or abolished DADs and triggered activity | [5] |
| Ischemia-induced Alternans | Pig Hearts | N/A | Prevented increases in alternans | [7] |
Table 3: Inhibitory Concentrations (IC50) of this compound
| Parameter | Preparation | IC50 | Reference |
| Late INa | Ventricular Myocytes | 0.13 µM | [7] |
| Late INa | Isolated Hearts | 0.21 µM | [7] |
| Use-Dependent Block of INaP | hiPSC-derived Cardiomyocytes | 0.07 µM | [10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the anti-arrhythmic properties of this compound.
Langendorff-Perfused Rabbit Heart Model for Stretch-Induced Arrhythmias
This protocol is adapted from studies investigating the effects of this compound on mechanically induced arrhythmias.[1]
Objective: To assess the effect of this compound on stretch-induced changes in cardiac electrophysiology.
Experimental Workflow:
Methodology:
-
Heart Preparation: Hearts are excised from anesthetized rabbits and immediately mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with a modified Tyrode's solution, oxygenated and maintained at a constant temperature.
-
Electrode Placement: Multiple epicardial electrodes are placed on the atrial and ventricular surfaces for high-resolution mapping of electrical activity.
-
Baseline Recordings: Atrial and ventricular refractoriness and other electrophysiological parameters are recorded under control conditions.
-
Induction of Stretch: Acute myocardial stretch is induced by increasing the intraventricular pressure.
-
This compound Administration: this compound is perfused at various concentrations (e.g., 0.03, 0.1, and 0.3 µM).
-
Data Acquisition and Analysis: Electrophysiological parameters are recorded before and during stretch, both in the absence and presence of this compound. Data analysis focuses on changes in refractoriness, conduction velocity, and the characteristics of ventricular fibrillation.[1]
Isolated Canine Ventricular Cardiomyocyte and Purkinje Fiber Electrophysiology
This protocol is based on in vitro studies assessing the direct cellular effects of this compound.[5][8]
Objective: To determine the effects of this compound on action potential characteristics and induced afterdepolarizations in isolated cardiac cells.
Methodology:
-
Cell Isolation: Ventricular myocytes and Purkinje fibers are isolated from canine hearts.
-
Electrophysiological Recordings: Transmembrane action potentials are recorded using standard microelectrode techniques.
-
Induction of Arrhythmogenic Triggers:
-
This compound Application: this compound is superfused at various concentrations (e.g., 10-1000 nM).
-
Data Analysis: Changes in action potential duration, amplitude, maximum upstroke velocity, and the incidence and amplitude of EADs and DADs are quantified.[5][8]
Conclusion
This compound demonstrates potent anti-arrhythmic properties primarily through the selective inhibition of the late sodium current. This mechanism effectively suppresses arrhythmogenic triggers such as EADs and DADs with minimal impact on normal cardiac conduction. The quantitative data from a range of in vitro and in vivo models consistently support its efficacy in various arrhythmia settings. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a novel anti-arrhythmic therapeutic.
References
- 1. Effects of the Inhibition of Late Sodium Current by this compound on Stretch-Induced Changes in Cardiac Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antiarrhythmic-effects-of-the-highly-selective-late-sodium-channel-current-blocker-gs-458967 - Ask this paper | Bohrium [bohrium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GS967 on Action Potential Duration in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS967 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes. This persistent inward current, although small in magnitude compared to the peak sodium current, plays a crucial role in determining the action potential duration (APD). Pathological enhancement of INaL is associated with numerous cardiac arrhythmias, making it a key therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cardiomyocyte action potential duration, and detailed experimental protocols for assessing these effects.
Introduction
The cardiac action potential is a complex interplay of various ion currents that govern the heart's electrical activity and contractility. The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the action potential. Under normal physiological conditions, INaL contributes to the maintenance of the plateau and influences the overall duration of the action potential. However, in pathological states such as long QT syndrome, heart failure, and ischemia, an enhancement of INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to life-threatening arrhythmias.
This compound (also known as GS-458967) has emerged as a highly selective inhibitor of INaL, demonstrating significant potential as an antiarrhythmic agent. Its mechanism of action involves the specific blockade of the late component of the sodium current with minimal effects on the peak sodium current (INaP), thus avoiding the adverse effects associated with traditional sodium channel blockers, such as slowed conduction. This guide delves into the technical details of this compound's electrophysiological effects on cardiomyocytes.
Mechanism of Action of this compound
This compound exerts its primary effect by selectively binding to and inhibiting the voltage-gated sodium channels (Nav1.5) that are responsible for the late sodium current. This selective inhibition leads to a reduction in the net inward current during the plateau phase of the action potential, thereby accelerating repolarization and shortening the APD.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound modulates the cardiomyocyte action potential.
Quantitative Effects of this compound on Cardiomyocyte Electrophysiology
The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters in cardiomyocytes from different experimental models.
Table 1: Inhibitory Potency of this compound on Late Sodium Current (INaL)
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Canine Ventricular Myocytes | ~200 nM | [1] |
| IC50 | Rabbit Ventricular Myocytes | 57 nM | [2] |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Concentration | Species/Cell Type | APD Change | Pacing Cycle Length | Reference |
| 10-300 nM | Canine Purkinje Fibers | Concentration-dependent reduction | 1000, 500, 300 ms | [3] |
| 100 nM | Canine Atria | APD90 shortened | 500 ms | [1] |
| 300 nM | Canine Atria | APD90 shortened | 500 ms | [1] |
| 100 nM | Canine Ventricles | Little change in APD90 | 500 ms | [1] |
| 300 nM | Canine Ventricles | Little change in APD90 | 500 ms | [1] |
| 0.3 µM | Human Ventricular Myocytes | Reversed E-4031-induced APD prolongation | 1 Hz | [4] |
Table 3: Use-Dependent Block of Peak Sodium Current (INaP) by this compound
| Parameter | Cell Type | Value | Reference |
| IC50 | Human iPSC-derived Cardiomyocytes | 0.07 µM | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's impact on cardiomyocyte action potential duration.
Cardiomyocyte Isolation
-
Animal Models: Canine or rabbit hearts are commonly used.
-
Enzymatic Digestion: Hearts are mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.
-
Cell Storage: Isolated myocytes are stored in a high-K+ solution at room temperature and used for electrophysiological recordings within 8-12 hours.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is employed to record action potentials and ion currents from single cardiomyocytes.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction to gain electrical access to the cell's interior.
-
Data Acquisition: Action potentials are recorded in current-clamp mode, and sodium currents are recorded in voltage-clamp mode using a patch-clamp amplifier and a data acquisition system.
Measurement of Action Potential Duration (APD)
-
Pacing: Cardiomyocytes are stimulated at a constant frequency (e.g., 1 Hz) using brief depolarizing current pulses to elicit action potentials.
-
APD Measurement: APD is typically measured at 50% (APD50) and 90% (APD90) of repolarization.
-
Drug Application: this compound is applied to the external solution at various concentrations, and the resulting changes in APD are recorded and analyzed.
Measurement of Late Sodium Current (INaL)
-
Voltage Protocol: A long depolarizing voltage step (e.g., from -120 mV to -20 mV for 500 ms) is applied to elicit both the peak and late sodium currents.
-
Current Measurement: INaL is measured as the sustained current towards the end of the depolarizing pulse.
-
Pharmacological Isolation: Other ion currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ current, E-4031 for IKr) to isolate the sodium current.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for assessing the impact of this compound on cardiomyocyte APD.
Discussion and Conclusion
The selective inhibition of the late sodium current by this compound represents a promising therapeutic strategy for the management of cardiac arrhythmias associated with APD prolongation. The data presented in this guide demonstrate that this compound effectively shortens APD in a concentration-dependent manner in various cardiomyocyte models. Its high selectivity for INaL over INaP suggests a favorable safety profile with a lower risk of proarrhythmic effects related to conduction slowing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. sketchviz.com [sketchviz.com]
- 5. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary studies on GS967 for long QT syndrome
An In-depth Technical Guide: Preliminary Studies on GS-967 for Long QT Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long QT Syndrome (LQTS) is a genetic cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP) and polymorphic ventricular tachycardia (PVT).[1][2] These arrhythmias can lead to sudden cardiac death. A key pathological feature in some forms of LQTS is an enhancement of the late sodium current (INaL), which contributes to delayed ventricular repolarization and the formation of early afterdepolarizations (EADs), the primary triggers for TdP.[1][3]
GS-967 (also known as GS-458967) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[4] Its mechanism of action makes it a promising therapeutic candidate for counteracting the reduced repolarization reserve seen in LQTS. This technical guide summarizes the key findings from preliminary preclinical studies investigating the efficacy and mechanism of action of GS-967 in the context of Long QT Syndrome.
Mechanism of Action
GS-967 selectively inhibits the late component of the sodium current (INaL) with high potency.[4][5] This selectivity is crucial, as it has minimal effect on the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[5] By specifically targeting the aberrant late current, GS-967 can address the primary ionic disturbance in certain LQTS subtypes without significantly compromising normal cardiac conduction. The primary antiarrhythmic effect of GS-967 in LQTS models stems from its ability to prevent EADs and subsequent PVT by normalizing intracellular sodium and calcium homeostasis.[1][6]
The proposed signaling pathway for GS-967's antiarrhythmic effect in Long QT Syndrome Type 2 (LQT2) involves a cascade of ionic events initiated by the inhibition of INaL. This leads to a reduction in intracellular sodium overload, which in turn enhances the activity of the sodium-calcium exchanger (NCX) to extrude calcium from the myocyte. This ultimately reduces calcium-mediated EADs.
References
- 1. Late INa Blocker this compound Supresses Polymorphic Ventricular Tachycardia in a Transgenic Rabbit Model of Long QT Type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late INa blocker this compound Suppress Polymorphic VT in a Transgenic Rabbit Model of Long QT Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Molecular Target of GS-967
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor of the cardiac late sodium current (INaL). This persistent component of the fast sodium current (INa) plays a crucial role in the pathophysiology of various cardiac and neurological disorders. Unlike the transient peak sodium current responsible for the rapid upstroke of the action potential, the late sodium current results from a small fraction of voltage-gated sodium channels that fail to inactivate or reopen during the plateau phase. Elevated INaL can lead to cellular sodium and calcium overload, contributing to arrhythmias, myocardial ischemia, and certain forms of epilepsy. This guide provides a comprehensive overview of the molecular target of GS-967, its mechanism of action, and the experimental methodologies used to characterize its activity.
Molecular Target: The Voltage-Gated Sodium Channel
The primary molecular target of GS-967 is the voltage-gated sodium channel (Nav). Specifically, GS-967 exhibits a high degree of selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP)[1]. This selectivity is a key therapeutic advantage, as it allows for the modulation of pathological channel activity with minimal impact on normal cardiac conduction and neuronal excitability.
Voltage-gated sodium channels are complex transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and localization. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the pore loop between S5 and S6 forms the selectivity filter.
Mechanism of Action
GS-967 exerts its inhibitory effect on the late sodium current through a distinct mechanism of action that involves the modulation of the channel's gating properties. It demonstrates a profound effect on sodium channel inactivation, a critical process for regulating channel activity.
Key aspects of GS-967's mechanism include:
-
Preferential Inhibition of Late INa: GS-967 is significantly more potent in inhibiting the persistent or late sodium current compared to the transient peak current, with a reported 42-fold preference[1].
-
Use-Dependent Block: The inhibitory effect of GS-967 is frequency-dependent, meaning it becomes more pronounced with higher frequencies of channel activation. This property, known as use-dependent block, is characteristic of drugs that bind to the channel in its open or inactivated states[2][3].
-
Modulation of Inactivation: GS-967 enhances both fast and slow inactivation of the sodium channel. It shifts the voltage dependence of steady-state inactivation to more hyperpolarized potentials, slows the recovery from fast inactivation, and accelerates the onset of slow inactivation[3][4][5]. This stabilization of the inactivated state reduces the availability of channels to conduct the late current.
Quantitative Data
The following tables summarize the key quantitative data for GS-967 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of GS-967
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Late INa) | 0.13 µM | Ventricular Myocytes | [2] |
| IC50 (Late INa) | 0.21 µM | Isolated Hearts | [2] |
| IC50 (Use-Dependent Block of INaP) | 0.07 µM | hiPSC-derived Cardiomyocytes | [6] |
| Apparent IC50 (ATX-II induced APD prolongation) | ~10 nM | Ventricular Myocytes | [2] |
| KON (Apparent Binding Rate) | 25.7 µM-1s-1 | hiPSC-derived Cardiomyocytes | [7] |
| KOFF (Apparent Unbinding Rate) | 1.58 s-1 | hiPSC-derived Cardiomyocytes | [7] |
Table 2: In Vivo Efficacy of GS-967
| Parameter | Value | Animal Model | Reference |
| EC50 (MES-induced seizures) | 1.1 ± 0.23 mg/kg | Scn8aD/+ Mice | [4] |
| EC50 (MES-induced seizures) | 0.70 ± 0.22 mg/kg | Wild-Type Mice | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular interactions of GS-967.
Whole-Cell Voltage Clamp Electrophysiology
This technique is fundamental for studying the effects of GS-967 on the electrical properties of isolated cells.
Objective: To measure the peak and late sodium currents in the absence and presence of GS-967 and to assess its effects on channel gating properties.
Materials:
-
Isolated cardiomyocytes or neurons
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for micropipette fabrication
-
External (Tyrode's) and internal (pipette) solutions
-
GS-967 stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Protocol:
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., canine, rabbit) or neurons from specific brain regions (e.g., hippocampus) using enzymatic digestion.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Solution Preparation:
-
External Solution (example for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (example for cardiomyocytes): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply specific voltage protocols to elicit and measure peak and late sodium currents. For example, a depolarizing step to -20 mV for 200-500 ms can be used.
-
To measure late INa, the current is typically measured at the end of the depolarizing pulse.
-
-
GS-967 Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of GS-967.
-
Allow sufficient time for the drug effect to reach a steady state before recording post-drug currents.
-
-
Data Analysis:
-
Measure the peak and late current amplitudes before and after drug application.
-
Analyze the voltage-dependence of activation and inactivation by applying appropriate voltage protocols.
-
Assess use-dependent block by applying a train of depolarizing pulses at different frequencies.
-
In Vivo Seizure Models
Animal models are crucial for evaluating the anticonvulsant effects of GS-967.
Objective: To determine the efficacy of GS-967 in suppressing seizures in rodent models of epilepsy.
Materials:
-
Genetically modified mice with epilepsy-causing mutations (e.g., Scn1a+/- for Dravet syndrome, Scn8aN1768D/+) or wild-type mice.
-
GS-967 formulation for oral administration (e.g., in chow or solubilized in a suitable vehicle).
-
Maximal electroshock (MES) stimulator.
-
Video monitoring equipment for seizure observation.
Protocol:
-
Animal Dosing:
-
Administer GS-967 to the animals. For chronic studies, this can be done by incorporating the drug into the chow[3]. For acute studies, oral gavage can be used.
-
Include a vehicle control group.
-
-
Maximal Electroshock (MES) Test:
-
Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
-
Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this assay.
-
Determine the dose-response relationship and calculate the EC50 for seizure protection.
-
-
Spontaneous Seizure Monitoring:
-
For genetic models with spontaneous seizures, continuously monitor the animals using video-EEG for a defined period.
-
Quantify the frequency and duration of seizures in treated versus untreated animals.
-
-
Data Analysis:
-
Compare the seizure incidence and severity between the GS-967 treated and control groups using appropriate statistical tests.
-
Visualizations
Signaling Pathway
Caption: Mechanism of GS-967 action on the voltage-gated sodium channel.
Experimental Workflow: Whole-Cell Voltage Clamp
Caption: Workflow for assessing GS-967 effects using whole-cell voltage clamp.
Logical Relationship: Therapeutic Rationale
Caption: Therapeutic rationale for the inhibition of the late sodium current by GS-967.
Conclusion
GS-967 is a highly selective inhibitor of the late sodium current, a pathological component of the total sodium current in excitable cells. Its mechanism of action, centered on the modulation of voltage-gated sodium channel inactivation, provides a targeted approach to treating disorders associated with INaL hyperactivity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of novel sodium channel modulators. The distinct profile of GS-967 highlights the therapeutic potential of selectively targeting the late sodium current for the treatment of cardiac arrhythmias and certain forms of epilepsy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dravetfoundation.org [dravetfoundation.org]
- 4. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. glpbio.com [glpbio.com]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for GS-967 in Patch-Clamp Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) with significant anti-arrhythmic and anti-convulsant properties.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav), making it a valuable tool for studying sodium channel physiology and a potential therapeutic agent for channelopathies.[3][4] These application notes provide detailed protocols and recommended concentrations for utilizing GS-967 in patch-clamp electrophysiology experiments.
Mechanism of Action
GS-967 exhibits a preferential inhibition of the persistent or late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] This selectivity is crucial for its therapeutic potential, as it can reduce cellular hyperexcitability associated with augmented INaL without significantly affecting the normal action potential upstroke. Furthermore, GS-967 induces a use-dependent block of INaP, meaning its inhibitory effect increases with the frequency of channel activation.[2][5][6] This is achieved by modulating the inactivation kinetics of the sodium channel, specifically by enhancing slow inactivation and slowing the recovery from both fast and slow inactivation.[2][6]
Data Presentation
The following table summarizes the effective concentrations of GS-967 used in various patch-clamp experiments on different cell types.
| Cell Type | Target Current | GS-967 Concentration | Observed Effect | Reference |
| Human Cardiac Nav1.5 (HEK293 or CHO cells) | Peak INa (INaP) | 1 µM | Minimal or no effect on peak current at low frequencies. | [1] |
| Human Cardiac Nav1.5 (HEK293 cells) | Use-Dependent Block of INaP | IC50 = 0.07 µM | Potent frequency-dependent block of the peak sodium current. | [2] |
| Human iPSC-derived Cardiomyocytes | Use-Dependent Block of INaP | IC50 = 0.07 µM | More potent use-dependent block compared to ranolazine and lidocaine. | [5][7] |
| Mouse Scn5a-1798insD+/- Cardiomyocytes | Late INa (INaL) | 300 nmol/L | Reduction of INaL and action potential duration. | [5] |
| Canine Ventricular Myocytes | Late INa (INaL) | 1 µM | Significant suppression of INaL (80.4 ± 2.2% reduction). | [8] |
| Mouse Hippocampal Pyramidal Neurons | Peak INa (INaP) | 2 µM | Inhibition of peak sodium current density. | [6] |
| Mouse Hippocampal Pyramidal Neurons | Persistent INa | Not specified | Potent block of persistent sodium current. | [3] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in Mammalian Cell Lines (e.g., HEK293, CHO)
This protocol is suitable for studying the effects of GS-967 on heterologously expressed sodium channels.
Cell Preparation:
-
Culture cells expressing the desired sodium channel subtype to 60-80% confluency.
-
Dissociate cells using a gentle non-enzymatic dissociation solution or brief trypsinization.
-
Plate dissociated cells onto glass coverslips for recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.
-
Hold the cell at a membrane potential of -120 mV.
-
To measure peak INa, apply depolarizing voltage steps (e.g., to -10 mV for 200 ms) from the holding potential.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of GS-967 (e.g., 0.01 - 10 µM). Stock solutions of GS-967 are typically prepared in DMSO.[1]
-
Record currents after a 5-minute incubation period to allow for drug equilibration.[5]
Automated Patch-Clamp Recordings in Human iPSC-derived Cardiomyocytes
This protocol is adapted for high-throughput screening of GS-967's effects using automated patch-clamp systems like the SyncroPatch 768PE.[7][9]
Cell Preparation:
-
Culture hiPSC-CMs according to standard protocols.
-
On the day of the experiment, wash cells with a Ca2+/Mg2+-free buffer.
-
Dissociate cells into a single-cell suspension using an appropriate enzyme solution.
-
Resuspend cells in the external recording solution.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Recording Procedure:
-
Load the cell suspension and recording solutions into the automated patch-clamp system.
-
The system will automatically perform cell capture, sealing, and whole-cell formation.
-
Set the holding potential to -120 mV.
-
Apply voltage protocols to measure peak and late sodium currents. For example, depolarize to -10 mV every 5 seconds.[5]
-
Apply different concentrations of GS-967 to the cells and record the resulting currents.
Whole-Cell Recordings in Acutely Dissociated Neurons
This protocol is for investigating the effects of GS-967 on native sodium channels in neurons.
Cell Preparation:
-
Acutely dissociate pyramidal neurons from the hippocampus of mice as previously described.[3][6]
-
Briefly, brain slices are digested with a protease, and cells are mechanically triturated.
Solutions:
-
External Solution (in mM): 20 NaCl, 100 N-methyl-D-glucamine, 10 HEPES, 1.8 CaCl2, 2 MgCl2, 20 Tetraethylammonium chloride. Adjust pH to 7.35 with HCl.[3]
-
Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Recording Procedure:
-
Follow the general whole-cell patch-clamp procedure described in Protocol 1.
-
To measure persistent sodium current, use a slow voltage ramp protocol or long depolarizing steps and measure the tetrodotoxin-sensitive current.
-
Apply GS-967 (e.g., 2 µM) to the external solution to investigate its effects on peak and persistent sodium currents, as well as on channel inactivation properties.[6]
Mandatory Visualizations
Caption: Mechanism of action of GS-967 on voltage-gated sodium channels.
Caption: General workflow for a patch-clamp experiment with GS-967.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Use-Dependent Block of Human Cardiac Sodium Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. biorxiv.org [biorxiv.org]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of GS-9688 in Rodent Models of Epilepsy
Disclaimer: The following application notes and protocols are a synthesized guide for researchers. As of the last update, there are no peer-reviewed studies detailing the administration of the Toll-like receptor 8 (TLR8) agonist, GS-9688 (Selgantolimod), specifically in rodent models of epilepsy. The protocols described herein are proposed methodologies based on the known pharmacology of GS-9688 in other rodent models and established, standardized procedures for inducing and evaluating epilepsy in rodents. Researchers should consider these as starting points and conduct pilot studies to determine optimal dosing, timing, and endpoints for their specific experimental questions.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A growing body of evidence suggests that neuroinflammatory processes contribute to the pathogenesis and progression of epilepsy. Toll-like receptors (TLRs), key components of the innate immune system, have been implicated in modulating neuroinflammation. GS-9688 is a potent and selective oral agonist for TLR8, a receptor that recognizes single-stranded RNA.[1][2] Activation of TLR8 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, including IL-12.[3][4][5] Investigating the effects of GS-9688 in rodent models of epilepsy could provide valuable insights into the role of the TLR8 signaling pathway in seizure generation and epileptogenesis.
These application notes provide a comprehensive overview of a proposed experimental framework for administering GS-9688 to rodent models of epilepsy, including detailed protocols for epilepsy induction, drug administration, and endpoint analysis.
Signaling Pathway of GS-9688
GS-9688, as a TLR8 agonist, initiates an intracellular signaling cascade upon binding to its receptor within the endosomes of immune cells like microglia and other myeloid cells.[2][6] This signaling is primarily mediated through the MyD88-dependent pathway.
Caption: TLR8 signaling pathway initiated by GS-9688.
Experimental Protocols
A critical aspect of studying the effects of GS-9688 on epilepsy is the choice of a suitable animal model. The pilocarpine-induced model of temporal lobe epilepsy is a widely used and well-characterized model that recapitulates many features of human epilepsy.[7][8][9]
Proposed Experimental Workflow
The following diagram outlines a potential experimental workflow for assessing the efficacy of GS-9688 in a rodent model of epilepsy.
Caption: Proposed experimental workflow for GS-9688 administration.
Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats
This protocol is adapted from established methods to induce temporal lobe epilepsy.[8][9]
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.[8]
-
Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).[8] The dose may need to be optimized for the specific rat strain and supplier.
-
Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale (see Table 2). The onset of SE is defined by continuous seizure activity or recurrent seizures without recovery of consciousness.
-
Termination of SE: After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[9]
-
Post-SE Care: Provide supportive care, including subcutaneous injections of saline for hydration and softened food, for several days following SE.
-
Latent Period: Allow a latent period of 2-4 weeks for the development of spontaneous recurrent seizures (the chronic epileptic phase).
Protocol 2: Administration of GS-9688
This proposed protocol is based on oral administration in other rodent models.
-
Compound Preparation: Prepare GS-9688 in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and should be tested for any effects on seizure activity. A common vehicle for oral administration is 0.5% methylcellulose.
-
Dosing: Based on studies in woodchucks, proposed starting doses for rodents could be in the range of 1-3 mg/kg.[10] A dose-response study is highly recommended to determine the optimal dose for neuroinflammatory modulation without inducing systemic side effects.
-
Route of Administration: Oral gavage is the recommended route to align with the clinical development of GS-9688.[10]
-
Treatment Schedule:
-
Prophylactic Treatment: Begin administration of GS-9688 during the latent period (e.g., starting 24 hours post-SE) to investigate its effects on epileptogenesis.
-
Therapeutic Treatment: Begin administration after the confirmation of spontaneous recurrent seizures to assess its effects on established epilepsy.
-
Frequency: A once-daily or every-other-day administration schedule could be a starting point. The exact frequency should be determined based on the pharmacokinetics of GS-9688 in the specific rodent species, if available.
-
Protocol 3: Monitoring and Endpoints
-
Video-EEG Monitoring: Continuous video-electroencephalography (EEG) monitoring is the gold standard for quantifying seizure frequency and duration.[11][12][13] EEG electrodes should be implanted prior to epilepsy induction.
-
Behavioral Seizure Scoring: Behavioral seizures should be scored using a standardized scale, such as the Racine scale, to correlate with EEG findings.
-
Molecular and Histological Analysis: At the end of the study, brain tissue should be collected for analysis of:
-
Neuroinflammatory markers (e.g., cytokine levels of IL-12, TNF-α via ELISA or qPCR).
-
Microglial and astrocyte activation (e.g., immunohistochemistry for Iba1 and GFAP).
-
Neuronal injury and cell loss (e.g., Fluoro-Jade or NeuN staining).
-
Data Presentation
Quantitative data should be collected and organized to allow for clear comparison between treatment groups. The following tables are templates for data collection.
Table 1: Proposed Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route | Frequency | N (animals) |
|---|---|---|---|---|---|
| 1 | Sham + Vehicle | N/A | Oral Gavage | Daily | 10 |
| 2 | Epilepsy + Vehicle | N/A | Oral Gavage | Daily | 12 |
| 3 | Epilepsy + GS-9688 | 1.0 | Oral Gavage | Daily | 12 |
| 4 | Epilepsy + GS-9688 | 3.0 | Oral Gavage | Daily | 12 |
Table 2: Modified Racine Scale for Behavioral Seizure Scoring
| Score | Behavioral Manifestation |
|---|---|
| 1 | Mouth and facial movements, ear twitching, eye blinking |
| 2 | Head nodding, chewing |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of posture (generalized tonic-clonic seizure) |
Table 3: Template for Seizure Quantification Data
| Group | Average Seizure Frequency (seizures/day) | Average Seizure Duration (seconds) | Latency to First Spontaneous Seizure (days) |
|---|---|---|---|
| Epilepsy + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epilepsy + GS-9688 (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epilepsy + GS-9688 (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Template for Biomarker Analysis
| Group | Hippocampal IL-12 (pg/mg tissue) | Hippocampal Iba1+ cells/mm² | Hippocampal Neuronal Count (CA1) |
|---|---|---|---|
| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epilepsy + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epilepsy + GS-9688 (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Epilepsy + GS-9688 (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The administration of the TLR8 agonist GS-9688 in rodent models of epilepsy presents a novel avenue for investigating the role of innate immunity in seizure disorders. The protocols and frameworks provided here offer a starting point for researchers to explore the potential anti-epileptogenic or anti-seizure effects of modulating the TLR8 pathway. Due to the lack of direct precedent, careful planning of pilot studies to establish optimal dosing and to monitor for potential adverse effects is essential for the successful implementation of these experiments.
References
- 1. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 2. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilocarpine-Induced Status Epilepticus [bio-protocol.org]
- 9. Pilocarpine-induced status epilepticus. [bio-protocol.org]
- 10. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. Video: Author Spotlight: Obtaining High-Quality CSF and Blood Samples for Epilepsy Biomarker Discovery [jove.com]
- 13. youtube.com [youtube.com]
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is responsible for the rapid upstroke of the cardiac action potential.[1][2] Dysregulation of Nav1.5 function is associated with various cardiac arrhythmias, including Brugada syndrome and long QT syndrome.[3] One of the key pathological features of some of these conditions is an increase in the late sodium current (INaL), which can lead to prolonged action potential duration and subsequent arrhythmias. GS967 is a potent and selective inhibitor of the cardiac late sodium current (late INa).[4][5] This makes it a promising therapeutic agent for the treatment of arrhythmias associated with enhanced late INa. This application note provides a detailed protocol for an in vitro assay to test the efficacy of this compound on Nav1.5 channels using the whole-cell patch-clamp technique.
Principle of the Assay
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on both the peak (INaP) and late (INaL) sodium currents mediated by Nav1.5 channels. The assay can be performed on mammalian cell lines stably expressing human Nav1.5 channels (e.g., HEK293 or CHO cells) or on isolated cardiomyocytes. By applying specific voltage protocols, the peak and late components of the sodium current can be isolated and quantified in the absence and presence of varying concentrations of this compound. This allows for the determination of the compound's potency (IC50) and its selectivity for the late current.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human Nav1.5 (hNav1.5).
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in the external solution.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.
-
Patch-clamp setup: Amplifier, digitizer, and data acquisition software.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy on Nav1.5 channels.
Detailed Experimental Protocol
1. Cell Culture
-
Culture HEK293 cells stably expressing hNav1.5 in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation
-
Prepare external and internal solutions as described in the Materials and Reagents section.
-
Filter-sterilize both solutions.
-
Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes and fill with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
4. Voltage-Clamp Protocol and Data Acquisition
-
Hold the cell at a holding potential of -120 mV.
-
To elicit sodium currents, apply a depolarizing pulse to -20 mV for 200 ms.
-
Record the resulting current at a sampling rate of 10-20 kHz.
-
Control Recording: Record baseline sodium currents in the absence of this compound.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow the compound to equilibrate for 3-5 minutes.
-
Test Recording: Record sodium currents in the presence of this compound using the same voltage protocol.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and record the recovery of the current.
-
Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.
5. Data Analysis
-
Measure the peak inward current (INaP) as the maximum negative deflection during the initial phase of the depolarizing pulse.
-
Measure the late current (INaL) as the mean current during the last 20-50 ms of the depolarizing pulse.
-
Calculate the percentage inhibition of both INaP and INaL for each concentration of this compound relative to the control recording.
-
Plot the percentage inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
This compound Signaling Pathway on Nav1.5
Caption: Proposed mechanism of this compound action on the Nav1.5 channel.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a table for clear comparison.
| This compound Conc. (µM) | % Inhibition of Peak INa (Mean ± SEM) | % Inhibition of Late INa (Mean ± SEM) | n |
| 0.01 | 5.2 ± 1.1 | 25.8 ± 3.4 | 5 |
| 0.03 | 10.5 ± 2.3 | 48.2 ± 5.1 | 5 |
| 0.1 | 18.9 ± 3.5 | 75.6 ± 6.2 | 5 |
| 0.3 | 35.1 ± 4.8 | 92.1 ± 2.9 | 5 |
| 1.0 | 58.7 ± 5.9 | 98.5 ± 1.2 | 5 |
| IC50 (µM) | ~0.8 | ~0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Summary of this compound Efficacy
| Parameter | This compound | Reference Compounds |
| Target | Late Sodium Current (INaL) | Ranolazine, Lidocaine |
| IC50 for Late INa | ~0.13 - 0.21 µM[4][5] | Ranolazine: ~5-10 µM, Lidocaine: >100 µM |
| Selectivity (Late vs. Peak INa) | High | Moderate to Low |
| Use-Dependent Block of Peak INa | Potent[1][6] | Moderate |
Logical Relationship of Assay Components
Caption: Logical flow of the in vitro assay for this compound efficacy testing.
Conclusion
The described in vitro patch-clamp assay provides a robust and reliable method for determining the efficacy and potency of this compound on Nav1.5 channels. This protocol allows for the precise measurement of both peak and late sodium currents, enabling a thorough characterization of the compound's inhibitory effects and its selectivity for the late current. The results obtained from this assay are crucial for understanding the mechanism of action of this compound and for its further development as a potential anti-arrhythmic drug. This compound is a potent inhibitor of the late sodium current with high selectivity over the peak current, and it also demonstrates a significant use-dependent block of the peak sodium current.[1][4][6] These properties make it a promising candidate for the treatment of cardiac arrhythmias associated with Nav1.5 dysfunction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Electrophysiological properties of mouse and epitope-tagged human cardiac sodium channel Na v1.5 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophysiological Assessment of GS967's Effect on Late INa
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GS967 is a potent and selective inhibitor of the late cardiac sodium current (late INa).[1] An enhanced late INa is associated with arrhythmogenic conditions such as long QT syndrome type 3 and heart failure.[2] this compound exerts its antiarrhythmic effects by preferentially blocking this persistent current, with minimal effects on the peak sodium current (INaP).[3][4] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on late INa using patch-clamp electrophysiology techniques in isolated cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on late INa and other electrophysiological parameters.
Table 1: this compound Inhibition of Late INa in Canine Ventricular Cardiomyocytes
| This compound Concentration | Late INa Inhibition (%) |
| 30 nM | Not specified, but contributes to a concentration-dependent reduction[2] |
| 100 nM | Concentration-dependent reduction observed[2] |
| 300 nM | Concentration-dependent reduction observed[2] |
| 1000 nM (1 µM) | ~90%[2] |
| IC50 | ~200 nM[2] |
Table 2: Electrophysiological Effects of this compound in Canine Ventricular Myocardium
| Parameter | This compound Concentration | Effect | Reference |
| Late INaL Density (at -20 mV) | 1 µM | 80.4 ± 2.2% reduction[5] | [5] |
| V+max Block (at 700 ms cycle length) | 1 µM | 2.3%[4] | [4] |
| Offset Time Constant | 1 µM | 110 ± 6 ms[4] | [4] |
| Onset Rate Constant | 1 µM | 6.4 ± 0.9 AP[4][6] | [4][6] |
| Beat-to-Beat Variability of APD | 1 µM | 42.1 ± 6.5% reduction[5][7] | [5][7] |
Experimental Protocols
Isolated Cardiomyocyte Preparation
Ventricular cardiomyocytes can be isolated from various species, including canine, rabbit, or mouse hearts, using standard enzymatic digestion protocols. The choice of animal model may depend on the specific research question.
Whole-Cell Patch-Clamp Recordings for Late INa Measurement
The whole-cell patch-clamp technique is employed to measure late INa in isolated ventricular myocytes.
Solutions:
-
Internal (Pipette) Solution (in mM): 5 NaCl, 133 CsCl, 2 MgATP, 20 Tetraethylammonium chloride, 10 EGTA, and 5 HEPES. Adjusted to pH 7.3 with CsOH.[2]
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 2 MgCl2, 5 Glucose, 5 HEPES, and 0.002 Nifedipine. Adjusted to pH 7.3 with CsOH.[2] The temperature should be maintained at 22 ± 1°C.[2]
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[3]
-
Dilute the this compound stock solution in the external solution to achieve the desired final concentrations (e.g., 30, 100, 300, and 1000 nM).[2] The final DMSO concentration should be kept low (<0.001%).[3]
-
Establish a stable whole-cell recording from an isolated cardiomyocyte.
-
Record baseline late INa. A descending ramp protocol can be used to measure the tetrodotoxin (TTX)-sensitive current.[3] Alternatively, a voltage-clamp pulse to -20 mV for 2 seconds from a holding potential of -120 mV can be applied.[5]
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
After a sufficient equilibration period, record the late INa in the presence of this compound.
-
Normalize the late INa inhibition by this compound against the total late INa recorded in each cardiomyocyte before drug application.[2]
Action Potential Duration (APD) Measurement
To assess the effect of this compound on repolarization, action potentials are recorded in current-clamp mode.
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 10 HEPES, 5 MgATP, and 0.5 MgCl2. Adjusted to pH 7.2.[2]
-
External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 0.5 MgCl2, 1.8 CaCl2, 11.8 HEPES, and 10 Glucose. Adjusted to pH 7.4.[2] The temperature should be maintained at 37 ± 1°C.[2]
Protocol:
-
Elicit action potentials at a frequency of 0.5 Hz.[2]
-
Record baseline action potentials for a control period of 3 minutes.[2]
-
Add this compound (e.g., 100, 300, or 1000 nM) to the superfusate.[2]
-
Record action potentials in the presence of this compound.
-
Measure the action potential duration at 90% repolarization (APD90).
-
Normalize the APD90 after this compound application against the baseline condition to determine the concentration-dependent effect.[2]
Visualizations
Caption: Mechanism of action of this compound on late INa.
Caption: Experimental workflow for assessing this compound's effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
Using GS967 in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GS967, a potent and selective inhibitor of the late sodium current (INaL), in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, facilitating the use of this compound in cardiac research and drug discovery.
This compound has emerged as a valuable pharmacological tool for studying the pathological roles of enhanced INaL in various cardiac channelopathies, such as Long QT Syndrome type 3 (LQT3), and for assessing the anti-arrhythmic potential of INaL inhibition.[1][2][3] Its high selectivity for INaL over the peak sodium current (INaP) allows for the targeted investigation of aberrant sodium channel function without significantly affecting normal cardiac conduction.[1][2][3][4]
Mechanism of Action
This compound selectively blocks the late component of the cardiac sodium current (INaL), which is pathologically enhanced in certain genetic and acquired cardiac conditions.[1][2] This enhanced INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and triggered arrhythmias.[1][4] By inhibiting this persistent inward sodium current, this compound helps to shorten the APD and suppress arrhythmogenic activity.[1][4] The drug exhibits use-dependent block of the sodium channel, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation.[5][6] It also accelerates the onset of slow inactivation and impairs recovery from inactivation of the sodium channels.[5]
Caption: Mechanism of action of this compound in inhibiting the late sodium current.
Key Applications in hiPSC-CMs
-
Disease Modeling: Investigating the electrophysiological consequences of SCN5A mutations that cause an increase in INaL, such as in LQT3.[1][4][7]
-
Anti-Arrhythmic Drug Screening: Assessing the efficacy of INaL inhibitors in correcting pro-arrhythmic phenotypes in hiPSC-CMs derived from patients with inherited channelopathies.[1][2]
-
Safety Pharmacology: Evaluating the potential pro-arrhythmic or anti-arrhythmic effects of novel compounds by examining their impact on INaL.
-
Basic Research: Elucidating the role of INaL in regulating cardiac excitability and repolarization in a human context.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in hiPSC-CMs as reported in the literature.
Table 1: Effect of this compound on Late Sodium Current (INaL) and Action Potential Duration (APD)
| Cell Type | This compound Concentration | Effect on INaL | Effect on APD90 | Reference |
| SCN5A-1795insD hiPSC-CMs | 300 nM | Significantly reduced | Significantly reduced | [4][7] |
| Scn5a-1798insD mouse CMs | 50 nM | - | 8 ± 2% decrease | [4] |
| Scn5a-1798insD mouse CMs | 100 nM | - | 13 ± 3% decrease | [4] |
| Scn5a-1798insD mouse CMs | 300 nM | This compound-sensitive current of 0.7±0.1 pA/pF | 20 ± 5% decrease | [4] |
Table 2: Use-Dependent Block of Peak Sodium Current (INaP) by this compound and Other Compounds
| Compound | IC50 for Use-Dependent Block (µM) | Reference |
| This compound | 0.07 | [5][6] |
| Eleclazine | 0.6 | [5][6] |
| Ranolazine | 7.8 | [5][6] |
| Lidocaine | 133.5 | [5][6] |
| Lacosamide | 158.5 | [5][6] |
Experimental Protocols
Protocol 1: Measurement of Late Sodium Current (INaL) using Patch-Clamp Electrophysiology
This protocol describes the measurement of INaL in single hiPSC-CMs using the whole-cell patch-clamp technique.
Materials:
-
hiPSC-CMs cultured on glass coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Place a coverslip with beating hiPSC-CMs in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication and Filling: Pull patch pipettes with a resistance of 2-5 MΩ and fill with internal solution.
-
Gigaseal Formation: Approach a single, healthy-looking hiPSC-CM with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to -20 mV for 200 ms to inactivate peak INa.
-
Apply a slow voltage ramp from -20 mV to -100 mV over 500 ms to measure INaL.
-
-
Data Acquisition: Record the current during the voltage ramp protocol.
-
This compound Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound (e.g., 300 nM). Allow 3-5 minutes for the drug to take effect.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to measure INaL in the presence of this compound.
-
Data Analysis: Measure the amplitude of the tetrodotoxin (TTX)-sensitive current during the ramp protocol before and after this compound application to determine the extent of INaL inhibition.
References
- 1. Anti-arrhythmic potential of the late sodium current inhibitor GS-458967 in murine Scn5a-1798insD+/- and human SCN5A-1795insD+/- iPSC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Langendorff Perfusion Setup with GS967 for Arrhythmia Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Langendorff isolated heart system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic neural and hormonal influences.[1][2][3] This model allows for the investigation of the direct effects of pharmacological agents on the heart. GS967 is a potent and selective inhibitor of the late sodium current (INaL), a current that is enhanced under pathological conditions and contributes to cardiac arrhythmias.[4] By selectively blocking INaL, this compound has demonstrated anti-arrhythmic properties, making it a valuable tool for studying the mechanisms of arrhythmia and for the development of novel anti-arrhythmic therapies.
These application notes provide a detailed protocol for utilizing a Langendorff perfusion setup to study the effects of this compound on induced cardiac arrhythmias.
Mechanism of Action of this compound
This compound selectively inhibits the late component of the sodium current (INaL) in cardiomyocytes.[4] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as ischemia or heart failure, INaL can be enhanced, leading to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to arrhythmias.[4] By inhibiting this aberrant late sodium current, this compound helps to shorten the action potential duration and suppress the triggers for arrhythmias.[4][5]
Experimental Setup and Protocols
Langendorff Perfusion Apparatus
The Langendorff apparatus allows for retrograde perfusion of the isolated heart through the aorta.[1] The basic setup consists of a perfusion reservoir, a pump, a heating system to maintain physiological temperature, an oxygenator, and a chamber for the heart.
Preparation of Perfusion Solution (Tyrode's Solution)
A standard Tyrode's solution is used for heart perfusion. The composition is as follows:
| Component | Concentration (mM) |
| NaCl | 130 |
| KCl | 5.4 |
| CaCl2 | 1.8 |
| MgCl2 | 1 |
| Na2HPO4 | 0.3 |
| HEPES | 10 |
| Glucose | 10 |
The pH of the solution should be adjusted to 7.4 with NaOH and continuously bubbled with 95% O2 and 5% CO2.[6]
Heart Isolation and Perfusion Protocol
-
Anesthetize the experimental animal (e.g., rabbit or guinea pig) following approved institutional guidelines.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Tyrode's solution to arrest contractions.[6]
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.[2]
-
Initiate retrograde perfusion with oxygenated Tyrode's solution at a constant pressure or flow rate, maintained at 37°C.[6]
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor the electrocardiogram (ECG) for stable sinus rhythm and contractile function.[6]
Arrhythmia Induction Protocol
Ventricular arrhythmias can be induced using a burst pacing protocol.[6]
-
Position pacing electrodes on the epicardial surface of the right ventricle.
-
Deliver a train of electrical pulses (e.g., 2 ms pulses at 50 Hz for 2 seconds).[6]
-
Repeat the burst pacing multiple times with a resting interval in between (e.g., 20 repetitions with 2-second intervals).[6]
-
Define ventricular arrhythmia as continuous rapid ventricular contractions lasting for a specified duration (e.g., 2 seconds or more).[6]
This compound Administration and Data Acquisition
-
After the stabilization period and baseline arrhythmia inducibility assessment, introduce this compound into the perfusate at the desired concentrations.
-
A concentration-response study can be performed by sequentially adding increasing concentrations of this compound (e.g., 100 nM, 300 nM, 1000 nM).[4]
-
Allow the heart to equilibrate with each concentration of this compound for a sufficient period (e.g., 15-20 minutes).
-
Repeat the arrhythmia induction protocol at each this compound concentration.
-
Continuously record the ECG throughout the experiment to monitor heart rate, rhythm, and electrophysiological parameters such as the action potential duration (APD).
Data Presentation and Analysis
Quantitative data should be summarized in tables to facilitate easy comparison of the effects of this compound at different concentrations.
Effect of this compound on Action Potential Duration (APD)
This compound has been shown to shorten the action potential duration in a concentration-dependent manner.[4]
| This compound Concentration | APD90 Shortening (%) |
| 100 nM | ~10% |
| 300 nM | ~25% |
| 1000 nM | ~40% |
Note: The exact percentage of APD shortening can vary depending on the experimental model and conditions.
Effect of this compound on Arrhythmia Incidence
The anti-arrhythmic efficacy of this compound can be quantified by measuring the incidence and duration of induced arrhythmias.
| Treatment | Incidence of Arrhythmia (%) | Duration of Arrhythmia (s) |
| Baseline (Control) | >80% | Variable |
| This compound (100 nM) | Reduced | Significantly Reduced |
| This compound (300 nM) | Significantly Reduced | Markedly Reduced |
| This compound (1000 nM) | Minimal to None | Minimal to None |
Conclusion
The Langendorff perfusion system provides a robust and reproducible model for investigating the electrophysiological effects of pharmacological compounds like this compound on the heart. This protocol details a systematic approach to assess the anti-arrhythmic potential of this compound by evaluating its impact on induced arrhythmias and key electrophysiological parameters. The selective inhibition of the late sodium current by this compound presents a promising therapeutic strategy for the management of cardiac arrhythmias.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Langendorff-perfused Hearts, Monophasic Action Potential Recordings, and Ventricular and Atrial Arrhythmia Inducibility [bio-protocol.org]
Application Notes and Protocols for GS967 in Mouse Models of Seizure Suppression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GS967 (also known as GS-458967), a novel sodium channel modulator, for the suppression of seizures in preclinical mouse models of epilepsy. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound.
Introduction
This compound is a potent and selective inhibitor of the persistent sodium current (INaP), with a significantly lower effect on the peak sodium current (INaP).[1][2] This mechanism of action makes it a promising therapeutic candidate for channelopathies associated with gain-of-function mutations in sodium channels, such as SCN8A encephalopathy.[1][2][3] Preclinical studies in mouse models of Dravet syndrome and SCN8A encephalopathy have demonstrated the anticonvulsant efficacy of this compound.[1][4]
Mechanism of Action
This compound exerts its anticonvulsant effects by preferentially binding to and inhibiting the persistent sodium current.[1][2] In pathological conditions, an enhanced persistent sodium current leads to neuronal hyperexcitability and seizure generation. By selectively targeting this aberrant current, this compound can normalize neuronal firing without causing the broad inhibition of sodium channels that can lead to adverse effects.[1]
Caption: Mechanism of action of this compound in suppressing seizures.
Data Presentation
Table 1: Efficacy of Acute this compound Administration in the Maximal Electroshock (MES) Seizure Model
| Mouse Model | Genotype | Route of Administration | This compound Dose (mg/kg) | Efficacy (ED50) | Comparator (Phenytoin) ED50 (mg/kg) | Reference |
| SCN8A Encephalopathy | Scn8aN1768D/+ | Not Specified | Dose-response | 1.1 ± 0.23 | 5.33 ± 0.69 | [1] |
| Wild-type | C57BL/6J | Not Specified | Dose-response | Not explicitly stated, but this compound was shown to be more potent than phenytoin | Not explicitly stated | [1] |
Table 2: Efficacy of Chronic this compound Administration on Spontaneous Seizures
| Mouse Model | Genotype | Route of Administration | This compound Dosage | Treatment Duration | Seizure Frequency Reduction | Survival Improvement | Reference |
| Dravet Syndrome | Scn1a+/- | Oral (in chow) | ~1.5 mg/kg/day (8 mg/kg in chow) | From P18 | No seizures observed in treated mice over a 48-hour period vs. 52 in untreated mice. | 88% survival at 8 weeks in treated mice vs. 20% in untreated mice. | [4] |
| SCN8A Encephalopathy | Scn8aN1768D/+ | Oral (in chow) | Not specified in abstract | Chronic | Significantly lower seizure burden. | Complete protection from seizure-associated lethality. | [1][3] |
Table 3: Pharmacokinetic Profile of Chronic this compound Administration in Mice
| Mouse Model | Route of Administration | This compound Dosage | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |
| Not specified | Oral (in chow) | ~1.5 mg/kg/day | 1.0 ± 0.08 | 1.66 ± 0.11 |
Experimental Protocols
Protocol 1: Acute Administration of this compound for Seizure Suppression in the Maximal Electroshock (MES) Model
This protocol describes a generalized procedure for evaluating the acute anticonvulsant effects of this compound using the MES model in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Mice (e.g., Scn8aN1768D/+ or wild-type)
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic for corneas (e.g., 0.5% tetracaine)
-
Saline solution
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 10 ml/kg body weight.
-
Animal Handling: Acclimatize mice to the experimental room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection. The time between administration and seizure induction should be determined by the pharmacokinetic profile of the compound.
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a drop of saline to each cornea to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Seizure Induction: Deliver a single electrical stimulus (e.g., 50 Hz, 0.2-second duration, with current intensity determined for the specific mouse strain to induce a tonic hindlimb extension in control animals).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered a positive endpoint for anticonvulsant activity.
-
Data Analysis: Calculate the percentage of mice protected from seizures at each dose of this compound and determine the median effective dose (ED50) using probit analysis.
Caption: Experimental workflow for the MES seizure model.
Protocol 2: Chronic Oral Administration of this compound in Medicated Chow for Spontaneous Seizure Monitoring
This protocol describes a generalized procedure for long-term oral administration of this compound through medicated chow to assess its effect on spontaneous seizures.
Materials:
-
This compound
-
Powdered mouse chow
-
Apparatus for mixing medicated chow
-
Mouse models with spontaneous seizures (e.g., Scn1a+/- or Scn8aN1768D/+)
-
Video-EEG monitoring system
Procedure:
-
Medicated Chow Preparation: Calculate the amount of this compound needed to achieve the desired daily dose based on the average daily food consumption of the mice. For example, to achieve a dose of 1.5 mg/kg/day for a 20g mouse that consumes 3g of chow per day, you would need to add 8 mg of this compound per kg of chow. Thoroughly mix the this compound with the powdered chow to ensure uniform distribution. The chow can then be provided ad libitum.
-
Animal Housing and Treatment Initiation: House the mice individually or in small groups with free access to the medicated or control chow and water. Begin treatment at the appropriate age for the specific mouse model (e.g., postnatal day 18 for Scn1a+/- mice).[4]
-
Seizure Monitoring: Continuously monitor the mice for spontaneous seizures using a video-EEG system. This allows for the accurate detection and quantification of both behavioral and electrographic seizures.
-
Data Collection and Analysis: Record the number and duration of seizures for each mouse over a defined period (e.g., 48 hours or longer). Analyze the data to determine if there is a significant reduction in seizure frequency and/or severity in the this compound-treated group compared to the control group.
-
Survival Analysis: Monitor the survival of the mice throughout the study and use Kaplan-Meier survival analysis to compare the survival rates between the treated and control groups.
Caption: Experimental workflow for chronic this compound administration and seizure monitoring.
References
- 1. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Application Notes and Protocols: Preparing GS-967 Stock Solutions with DMSO for Cellular Assays
Introduction
GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL)[1]. It demonstrates significant anti-arrhythmic and anti-seizure properties by preferentially blocking the persistent sodium current over the peak sodium current[2][3]. This selective action allows GS-967 to modulate neuronal and cardiac excitability with a favorable therapeutic window. In cellular assays, accurate preparation of GS-967 stock solutions is critical for obtaining reproducible and reliable results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of GS-967 due to its excellent solubilizing capacity for this compound.
These application notes provide a detailed protocol for the preparation of GS-967 stock solutions in DMSO and their subsequent use in cellular assays.
Physicochemical Properties and Solubility
A summary of the key quantitative data for GS-967 is presented in the table below for easy reference. It is crucial to use this information for accurate concentration calculations.
| Property | Value | Source(s) |
| Molecular Weight | 347.22 g/mol | [4] |
| Formula | C14H7F6N3O | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | 45 mg/mL (129.6 mM) to 50 mg/mL (144.00 mM) | [1][4] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 2 years | [4] |
Note: The solubility of GS-967 in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions[1]. If needed, sonication can be used to aid dissolution[4].
Experimental Protocols
Protocol 1: Preparation of a 10 mM GS-967 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of GS-967 in DMSO, a common starting concentration for serial dilutions in cellular assays.
Materials:
-
GS-967 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the GS-967 powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing GS-967: Carefully weigh out 3.47 mg of GS-967 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the GS-967 powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM GS-967 stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[4].
Protocol 2: Use of GS-967 in a Cellular Electrophysiology Assay
This protocol provides a general workflow for applying GS-967 to cultured cells (e.g., cardiomyocytes or neurons) for the evaluation of its effects on sodium currents using patch-clamp electrophysiology.
Materials:
-
Cultured cells expressing voltage-gated sodium channels
-
10 mM GS-967 stock solution in DMSO
-
Extracellular and intracellular recording solutions appropriate for the cell type
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Perfusion system
Procedure:
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM GS-967 stock solution. Prepare a series of working concentrations by diluting the stock solution in the extracellular recording solution. For example, to achieve a final concentration of 1 µM, dilute the 10 mM stock 1:10,000. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
-
Cell Preparation: Place the cultured cells on the stage of the patch-clamp microscope and perfuse with the standard extracellular solution.
-
Baseline Recording: Establish a whole-cell patch-clamp recording configuration. Record baseline sodium currents using an appropriate voltage protocol.
-
Application of GS-967: Switch the perfusion to the extracellular solution containing the desired concentration of GS-967. Allow several minutes for the compound to equilibrate and exert its effect.
-
Data Acquisition: Record the sodium currents in the presence of GS-967. To assess use-dependent block, a train of depolarizing pulses can be applied[5][6].
-
Washout: Perfuse the cells with the standard extracellular solution to wash out the compound and observe any reversal of the effect.
-
Data Analysis: Analyze the recorded currents to determine the effect of GS-967 on peak and late sodium currents. Compare the currents before, during, and after the application of the compound.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of GS-967 and a typical experimental workflow for its use in cellular assays.
Caption: Mechanism of GS-967 on a voltage-gated sodium channel.
Caption: A typical experimental workflow for using GS-967.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dravetfoundation.org [dravetfoundation.org]
- 6. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GS-967 in the Investigation of Channelopathies
Introduction
GS-967, initially recognized as a potent and selective agonist for Toll-like receptor 8 (TLR8), has emerged as a bifunctional tool for studying channelopathies.[1][2] While its immunomodulatory effects via TLR8 are well-documented, recent research has revealed a direct and significant inhibitory action on voltage-gated sodium channels.[3][4][5] This dual activity allows researchers to investigate channelopathies from two distinct angles: direct pharmacological modulation of ion channels and the indirect effects of innate immune system activation on channel function.
These notes provide a comprehensive overview of the application of GS-967 in channelopathy research, with a primary focus on its role as a sodium channel inhibitor.
Primary Application: Direct Inhibition of Sodium Channels
GS-967 has been identified as a novel inhibitor of the cardiac voltage-gated sodium channel, Nav1.5. Its primary antiarrhythmic mechanism is attributed to the preferential suppression of the late sodium current (INaL), a sustained component of the total sodium current that can be pathological in certain channelopathies.[3][5]
Key Characteristics:
-
Selective Inhibition: GS-967 demonstrates a significant preference for inhibiting the late sodium current (INaL) over the peak sodium current (INaP).[3][6]
-
Use-Dependent Block: The compound also induces a potent use-dependent (frequency-dependent) block of the peak sodium current, meaning its inhibitory effect increases with higher frequencies of channel activation.[3][4]
-
Mechanism of Action: The use-dependent block is a result of GS-967 significantly slowing the recovery from both fast and slow inactivation states of the sodium channel and enhancing slow inactivation.[3][7]
-
Relevance to Channelopathies: These properties make GS-967 a valuable tool for studying and potentially correcting dysfunction in sodium channelopathies. For example, its effects have been demonstrated on cells expressing a prototypical mutation for Long QT syndrome (delKPQ), a cardiac channelopathy characterized by abnormalities in cardiac repolarization.[3][5] GS-967 also exhibits anticonvulsant properties, suggesting its utility in studying neuronal sodium channelopathies associated with epilepsy.[6]
Secondary Application: Modulation via TLR8 Signaling
As a TLR8 agonist, GS-967 can be used to study the indirect effects of innate immune activation on ion channel function. TLR8 is primarily expressed in immune cells like monocytes and macrophages.[1] Its activation by GS-967 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[2][8][9] These inflammatory mediators are known to modulate the expression and function of various ion channels, providing a method to study the link between inflammation and channelopathies.[10]
Quantitative Data
The following table summarizes the quantitative effects of GS-967 on sodium channel currents as reported in key studies. This data is crucial for designing experiments and comparing the potency of GS-967 with other known sodium channel blockers.
| Parameter | GS-967 | Ranolazine | Lidocaine | Lacosamide | Cell Type / Model | Reference |
| IC₅₀ for Use-Dependent Block of INaP | 0.07 µM | 7.8 µM | 133.5 µM | 158.5 µM | hiPSC-derived Cardiomyocytes | [4][7] |
| IC₅₀ for Use-Dependent Block of INaP | 0.07 µM | 16 µM | 17 µM | - | HEK cells expressing hNav1.5 | [3] |
| IC₅₀ for Late INa Inhibition | ~10 nM | - | - | - | Ventricular Myocytes (ATX-II induced) | [5] |
| Tonic Block of INaP (at 1 µM) | 19% | - | - | - | HEK cells expressing hNav1.5 | [3] |
| Tonic Block of INaL (at 1 µM) | 63% | - | - | - | HEK cells expressing hNav1.5 | [3] |
hiPSC: human induced pluripotent stem cell; HEK: human embryonic kidney; hNav1.5: human cardiac voltage-gated sodium channel 1.5; ATX-II: Anemonia sulcata toxin II.
Visualizations
Signaling Pathways and Workflows
Caption: Direct inhibitory pathway of GS-967 on the Nav1.5 sodium channel.
Caption: Canonical TLR8 signaling pathway activated by GS-967.
Experimental Protocols
Protocol 1: Electrophysiological Characterization of GS-967 on Sodium Channels
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of GS-967 on sodium currents in human iPSC-derived cardiomyocytes (hiPSC-CMs).
1. Cell Culture:
-
Culture hiPSC-CMs on fibronectin-coated glass coverslips suitable for electrophysiology.
-
Maintain cells in appropriate media for at least 7-10 days post-thawing to ensure electrophysiological maturity.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
GS-967 Stock Solution: Prepare a 10 mM stock solution of GS-967 in DMSO. Store at -20°C. Dilute to final concentrations (e.g., 0.01 µM to 10 µM) in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with hiPSC-CMs to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Hold the cell membrane potential at -120 mV.
-
To measure Peak Current (INaP): Apply depolarizing steps to -20 mV for 50 ms.
-
To assess Use-Dependent Block: Apply a train of 20 depolarizing pulses to -20 mV at a frequency of 5 or 10 Hz.
-
To measure Late Current (INaL): Measure the sustained current at the end of a longer depolarizing pulse (e.g., 200-500 ms).
4. Experimental Procedure:
-
Record baseline sodium currents in the external solution (vehicle control).
-
Perfuse the chamber with the external solution containing the desired concentration of GS-967 for 3-5 minutes to allow for equilibration.
-
Repeat the voltage protocols to record currents in the presence of GS-967.
-
Perform a washout by perfusing with the control external solution.
5. Data Analysis:
-
Measure the peak amplitude of the sodium current for INaP and the sustained current for INaL.
-
Calculate the percentage of block for INaP and INaL at each GS-967 concentration.
-
For use-dependent block, normalize the peak current of each pulse in the train to the first pulse and compare the reduction between control and GS-967 conditions.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
Caption: Experimental workflow for patch-clamp analysis of GS-967.
Protocol 2: Investigating Indirect Channel Modulation via TLR8 Activation
This protocol provides a workflow to determine if TLR8-mediated release of inflammatory factors can modulate a target ion channel.
1. Generation of Conditioned Medium:
-
Culture a human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Treat the cells with an effective concentration of GS-967 (e.g., 1-5 µM) or vehicle (DMSO) for 12-24 hours.
-
Collect the cell culture supernatant. This is the "conditioned medium" (CM).
-
Centrifuge the CM to remove any cells or debris and store at -80°C.
-
(Optional) Use ELISA or a multiplex assay to quantify the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the CM.
2. Treatment of Target Cells:
-
Culture the target cells expressing the ion channel of interest (e.g., primary neurons, cardiomyocytes, or a heterologous expression system).
-
Replace the normal culture medium with the GS-967-CM or Vehicle-CM (typically diluted 1:1 or 1:2 with fresh medium).
-
Incubate the target cells for a specified period (e.g., 6, 12, or 24 hours) to allow for potential changes in channel expression or function.
3. Assessment of Channel Function:
-
After incubation, assess the function of the target ion channel using an appropriate technique:
- Patch-Clamp Electrophysiology: To measure direct changes in current density, voltage-dependence, or gating kinetics.
- Calcium Imaging: For calcium-permeable channels, use fluorescent calcium indicators (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium influx.
- Western Blot or qPCR: To determine if the treatment altered the expression level of the channel protein or its transcript.
4. Data Analysis:
-
Compare the channel function (e.g., current amplitude, calcium signal) in cells treated with GS-967-CM versus those treated with Vehicle-CM.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes.
Caption: Workflow for studying indirect effects of GS-967 via TLR8.
References
- 1. What are TLR8 modulators and how do they work? [synapse.patsnap.com]
- 2. What are TLR8 agonists and how do they work? [synapse.patsnap.com]
- 3. Use-Dependent Block of Human Cardiac Sodium Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GS967 solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GS-967. It addresses common solubility issues in aqueous solutions and offers troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is GS-967 and what is its primary mechanism of action?
A1: GS-967, also known as GS-458967, is a potent and selective inhibitor of the cardiac late sodium current (late INa)[1][2]. It is a novel sodium channel modulator that shows a significant preference for inhibiting the persistent sodium current over the peak current[2][3]. This mechanism of action makes it a subject of interest for its anti-arrhythmic and anti-seizure properties[2][4].
Q2: Is GS-967 soluble in aqueous solutions like water or PBS?
A2: No, GS-967 is insoluble in water[2]. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) will result in precipitation of the compound.
Q3: What are the recommended solvents for dissolving GS-967?
A3: GS-967 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[2]. For in vitro studies, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
Q4: How should I prepare GS-967 solutions for in vivo animal studies?
A4: For in vivo administration, co-solvent systems are necessary. It is crucial to prepare a clear stock solution in an organic solvent like DMSO first, and then sequentially add other co-solvents[1]. The final formulation should be prepared fresh on the day of use[1].
Q5: What should I do if I observe precipitation when preparing my GS-967 solution?
A5: If precipitation occurs during the preparation of a co-solvent formulation, gentle heating and/or sonication can be used to aid dissolution[1]. Ensure the final solution is clear before use, unless a suspension is intended for the specific route of administration[1].
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer during an in vitro experiment. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to maintain GS-967 solubility. | Ensure the final concentration of DMSO in your experimental medium is sufficient to keep GS-967 dissolved. It is advisable to keep the final DMSO concentration below 0.5% to minimize solvent effects on cells, but this may need to be optimized for your specific GS-967 concentration. Consider performing serial dilutions of your DMSO stock solution in the aqueous buffer. |
| Cloudiness or precipitation when preparing a co-solvent formulation for in vivo use. | Improper mixing order of solvents or insufficient mixing. | Always add the solvents sequentially as specified in the protocol, ensuring the solution is mixed thoroughly after each addition[1]. Use of a vortex mixer can be beneficial. |
| Inconsistent experimental results. | Potential degradation of GS-967 in solution or use of aged stock solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles[2]. Store stock solutions at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year)[1][2]. |
| Difficulty dissolving the GS-967 powder. | Hygroscopic nature of DMSO affecting its solvating power. | Use newly opened or anhydrous grade DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility[2]. Ultrasonic treatment may also be necessary to fully dissolve the solid[1]. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL[1] | 144.00 mM[1] | Use of newly opened DMSO is recommended; sonication may be required[1]. |
| DMSO | 45 mg/mL[2] | 129.6 mM[2] | Moisture-absorbing DMSO can reduce solubility[2]. |
| Ethanol | 46 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GS-967 Stock Solution in DMSO
-
Materials:
-
GS-967 powder (Molecular Weight: 347.22 g/mol )[1]
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of GS-967 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of GS-967.
-
Add the appropriate volume of DMSO to the GS-967 powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the powder does not fully dissolve, sonicate the solution for short intervals until it becomes clear[1].
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)
This protocol yields a suspended solution suitable for oral or intraperitoneal injection[1].
-
Materials:
-
GS-967 DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
Pipettes
-
-
Procedure (for 1 mL of 2.5 mg/mL final concentration):
-
Start with 100 µL of a 25 mg/mL GS-967 stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
If precipitation is observed, sonication may be necessary to achieve a uniform suspension[1].
-
Prepare this formulation fresh on the day of the experiment[1].
-
Protocol 3: Preparation of an In Vivo Formulation (Clear Solution)
This protocol yields a clear solution, but its suitability for long-term dosing should be carefully considered[1].
-
Materials:
-
GS-967 DMSO stock solution (e.g., 25 mg/mL)
-
Corn Oil
-
Sterile tubes
-
Pipettes
-
-
Procedure (for 1 mL of ≥ 2.5 mg/mL final concentration):
-
Start with 100 µL of a 25 mg/mL GS-967 stock solution in DMSO.
-
Add 900 µL of Corn Oil to the DMSO stock.
-
Mix thoroughly until a clear, uniform solution is obtained.
-
The final solvent composition will be 10% DMSO and 90% Corn Oil[1].
-
Visualizations
Signaling Pathway of GS-967
References
Technical Support Center: Optimizing TLR8 Agonist Concentration
IMPORTANT NOTE: Initial research indicates a potential confusion in the compound name. Scientific literature identifies GS-967 as a selective inhibitor of the late sodium current (INa). The potent and selective oral TLR8 agonist developed by Gilead Sciences is GS-9688 (Selgantolimod) . This guide will focus on GS-9688 (Selgantolimod) to align with the query's intent of optimizing a TLR8 agonist concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GS-9688 (Selgantolimod)?
A1: GS-9688 (Selgantolimod) is a potent and selective small molecule agonist for Toll-like receptor 8 (TLR8).[1] TLR8 is an endosomal receptor primarily expressed in myeloid cells (monocytes, macrophages, and dendritic cells) that recognizes single-stranded RNA (ssRNA), a pathogen-associated molecular pattern (PAMP). Upon binding of GS-9688, TLR8 initiates a downstream signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and chemokines, including IL-12, TNF-α, and IFN-γ, which are crucial for mounting an innate and subsequent adaptive immune response.[1][2][3]
Q2: What are the expected on-target effects of GS-9688 stimulation in vitro?
A2: The primary on-target effect of GS-9688 in in vitro assays, particularly with human peripheral blood mononuclear cells (PBMCs), is the dose-dependent induction of a specific profile of cytokines and chemokines. Key cytokines include IL-12p40, TNF-α, and IFN-γ.[1][2] Activation of natural killer (NK) cells and stimulation of CD8+ T-cell proliferation are also expected on-target effects.[1][3]
Q3: What are the known off-target or dose-limiting effects of GS-9688?
A3: In clinical trials, the most common adverse events associated with oral administration of GS-9688 were gastrointestinal in nature, including nausea, vomiting, and headache.[4][5] These effects were generally mild and transient.[6][5] In vitro, excessively high concentrations of any compound can lead to cytotoxicity. It is crucial to determine the optimal concentration range that maximizes on-target TLR8 activation while minimizing non-specific effects or cell death. A cytotoxicity assay is recommended to establish the therapeutic window for your specific cell type. A study reported a CC50 of 17 μM for GS-9688 in human MT4 cells.[7]
Q4: How selective is GS-9688 for TLR8?
A4: GS-9688 is highly selective for TLR8. One study reported over 100-fold selectivity for TLR8 over the closely related TLR7. This was demonstrated by potent induction of the TLR8-associated cytokine IL-12p40 (EC50 = 220 nM) with minimal induction of the TLR7-associated cytokine IFN-α (EC50 > 50 μM) in human PBMCs.[8]
Troubleshooting Guide
Issue 1: Low or no cytokine production after GS-9688 stimulation.
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Type | Confirm that your cells express TLR8. Primary human monocytes and monocyte-derived macrophages are ideal. Cell lines like THP-1 can also be used. |
| Suboptimal Compound Concentration | Perform a dose-response experiment. Start with a concentration range from 10 nM to 10 µM to identify the optimal concentration for your specific cell type and assay conditions. |
| Incorrect Assay Timing | Cytokine production is time-dependent. For cytokine protein measurement in supernatants, an incubation time of 18-24 hours is typically recommended. |
| Compound Degradation | Ensure proper storage of GS-9688 stock solutions (e.g., at -80°C). Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | Use a sensitive cytokine detection method, such as a Luminex bead-based assay or ELISA, with appropriate controls. |
Issue 2: High cell death observed after treatment.
| Potential Cause | Troubleshooting Step |
| Excessive Compound Concentration | The concentration of GS-9688 may be too high, leading to cytotoxicity. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. |
| Pro-inflammatory Cytokine-induced Apoptosis | High levels of cytokines like TNF-α can induce apoptosis in some cell types. Consider reducing the incubation time or using a lower, yet effective, concentration of GS-9688. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.1%). |
Issue 3: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells per well. |
| Inconsistent Compound Addition | Use calibrated pipettes and ensure thorough mixing after adding GS-9688 to the wells. |
| Donor Variability (for primary cells) | If using PBMCs from different donors, expect some variability in the magnitude of the response. Include multiple donors and analyze the data accordingly. |
Quantitative Data Summary
Table 1: In Vitro Potency of GS-9688 (Selgantolimod) in Human PBMCs
| Cytokine | Mean EC50 (nM) | Mean MEC (nM) |
| IL-12p40 | 217 | 29 |
| TNF-α | 326 | 54 |
| IFN-γ | 267 | 55 |
| Data from a study analyzing cytokine induction in human PBMCs. EC50 is the concentration giving 50% of the maximal response, and MEC is the minimum effective concentration.[2] |
Experimental Protocols
Protocol: In Vitro Stimulation of Human PBMCs with GS-9688 for Cytokine Profiling
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine) and seed in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/well.
-
Compound Preparation: Prepare a dilution series of GS-9688 in complete RPMI medium. A typical concentration range to test would be from 10 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest GS-9688 concentration.
-
Cell Stimulation: Add the diluted GS-9688 or vehicle control to the appropriate wells. The final volume per well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Analysis: Analyze the cytokine concentrations in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs for key cytokines like IL-12p40 and TNF-α.
Visualizations
Caption: TLR8 Signaling Pathway Activated by GS-9688.
Caption: Workflow for GS-9688 Stimulation of PBMCs.
References
- 1. Safety, pharmacodynamics, and antiviral activity of selgantolimod in viremic patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Multiplex cytokine profiling with highly pathogenic material: Use of formalin solution in luminex analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting unexpected results in GS967 electrophysiology recordings
Welcome to the technical support center for GS967 electrophysiology recordings. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflow.
Frequently Asked Questions (FAQs)
General this compound and Late Sodium Current (INaL) Questions
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the cardiac late sodium current (late INa).[1][2] The late sodium current is a sustained inward current that occurs during the plateau phase of the cardiac action potential.[3][4] Under normal physiological conditions, this current is small. However, in pathological conditions such as long QT syndrome, heart failure, and myocardial ischemia, the late INa can be enhanced, leading to arrhythmias.[4] this compound selectively blocks this late current with minimal effects on the peak sodium current (INaP) at therapeutic concentrations, which is responsible for the rapid upstroke of the action potential.[4][5]
Q2: What are the expected electrophysiological effects of this compound?
The primary expected effect of this compound is the shortening of the action potential duration (APD) in cardiomyocytes, particularly when the APD is prolonged due to enhanced late INa.[6][7] By inhibiting the late sodium current, this compound reduces the net inward current during the action potential plateau, leading to earlier repolarization. It has also been shown to suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[5]
Q3: Are there any known off-target effects of this compound?
At higher concentrations, this compound can also inhibit the peak sodium current (INaP) in a use-dependent manner.[2] It has been shown to have minimal effects on other cardiac ion channels, such as L- or T-type calcium channels and the Na+-Ca2+ exchanger, at concentrations effective for late INa inhibition.[8]
Troubleshooting Unexpected Electrophysiological Results
Q4: My application of this compound is not reducing the action potential duration as expected. What could be the reason?
Several factors could contribute to this observation:
-
Low Baseline Late INa: The cell type or preparation you are using may not have a significant endogenous late sodium current under baseline conditions. The effect of this compound will be most prominent when the late INa is enhanced. Consider using a late INa enhancer, such as Anemonia toxin II (ATX-II), to validate the action of this compound in your system.[2][3]
-
Concentration of this compound: Ensure that the concentration of this compound is appropriate for inhibiting the late INa. The IC50 for late INa inhibition is in the nanomolar to low micromolar range.[1][2]
-
Drug Stability: Verify the stability and proper storage of your this compound stock solution.
Q5: I am observing a proarrhythmic effect (e.g., increased arrhythmias) after applying this compound. Is this possible?
While this compound is primarily an anti-arrhythmic agent, under certain conditions, sodium channel blockers can have proarrhythmic effects. This is a complex phenomenon and could be related to:
-
Incomplete Suppression of Triggers: In some models, this compound has been shown to suppress the perpetuation of arrhythmias like Torsades de Pointes (TdP) by reducing the dispersion of repolarization, but it may not completely eliminate the initial triggers like early afterdepolarizations (EADs).[7]
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than the IC50 for late INa inhibition, off-target effects on other ion channels could potentially contribute to proarrhythmic outcomes.
-
Underlying Substrate: The specific arrhythmogenic substrate of your experimental model may respond paradoxically to late sodium current inhibition.
Q6: Why is the baseline of my recording drifting or unstable after applying this compound?
Baseline drift is a common issue in electrophysiology and is often unrelated to the specific drug being applied.[9] Potential causes include:
-
Unstable Seal: A gigaohm seal that is not completely stable can lead to a drifting baseline.[10]
-
Liquid Junction Potential Changes: Changes in the ionic composition of the bath solution upon drug application can alter the liquid junction potential.
-
Perfusion System: Issues with the perfusion system, such as temperature fluctuations or air bubbles, can cause baseline instability.
-
Electrode Drift: Physical movement of the recording or reference electrode can cause significant drift.[10]
Troubleshooting General Electrophysiology Recordings
Q7: I am having trouble forming a stable gigaohm seal. What can I do?
Achieving a stable gigaohm seal is crucial for high-quality recordings. Here are some troubleshooting steps:
-
Pipette Preparation: Use freshly pulled, fire-polished pipettes with an appropriate tip resistance (typically 2-5 MΩ for whole-cell recordings). Ensure the pipette tip is clean.
-
Cell Health: Use healthy, viable cells. For isolated cardiomyocytes, a rod-shaped morphology is a good indicator of cell health.
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.
-
Gentle Suction: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to facilitate seal formation.[11]
-
Solution Cleanliness: Ensure your extracellular solution is filtered and free of debris.
Q8: My recordings are very noisy. How can I reduce the noise?
Noise is a common challenge in electrophysiology. Here’s a systematic approach to identify and reduce noise:
-
Identify the Source:
-
60/50 Hz Hum: This is the most common type of noise and originates from AC power lines.
-
High-Frequency Noise: Can come from equipment like computers, monitors, or light sources.
-
-
Grounding:
-
Ensure all equipment is connected to a single, common ground point to avoid ground loops.
-
Ground the Faraday cage and microscope.
-
-
Shielding:
-
Use a Faraday cage to shield your setup from external electrical noise.
-
-
Systematic Elimination:
-
Turn off and unplug equipment one by one to identify the source of the noise.
-
-
Perfusion System:
-
Ground the perfusion system and ensure there are no leaks.
-
Data Summary
| Parameter | This compound | Ranolazine | Lidocaine | Reference |
| Primary Target | Late INa | Late INa, IKr | Peak INa | [4][12] |
| IC50 for Late INa | ~0.13 µM (ventricular myocytes) | ~17 µM | - | [1][2] |
| IC50 for Peak INa (UDB) | ~0.07 µM | ~16 µM | ~17 µM | [2] |
| Effect on APD | Shortens | Shortens | Shortens | [5][7] |
| Effect on EADs/DADs | Suppresses | Suppresses | Suppresses | [5] |
| Selectivity for Late INa vs Peak INa | High | Moderate | Low | [2][12] |
Experimental Protocols
Protocol for Isolation of Adult Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant cardiomyocytes suitable for electrophysiological recordings.[13][14][15]
Materials:
-
Langendorff perfusion system
-
Digestion Buffer: Calcium-free Tyrode's solution containing collagenase type II and protease.
-
Perfusion Buffer: Calcium-free Tyrode's solution.
-
Stop Buffer: Perfusion buffer with 10% fetal bovine serum.
-
Calcium Reintroduction Buffers: A series of buffers with gradually increasing calcium concentrations.
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with perfusion buffer to clear the coronary arteries of blood.
-
Switch the perfusion to the digestion buffer and perfuse until the heart becomes soft and pale.
-
Remove the heart from the cannula, and gently mince the ventricular tissue in a petri dish containing stop buffer.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and then begin a gradual reintroduction of calcium by resuspending the cell pellet in buffers with increasing calcium concentrations.
-
The final cell pellet will contain calcium-tolerant, rod-shaped myocytes ready for electrophysiological recording.
Voltage-Clamp Protocol for Measuring Late Sodium Current (INaL)
This protocol is designed to isolate and measure the late sodium current in isolated cardiomyocytes.[6][16]
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, specific blockers can be added (e.g., nifedipine for L-type Ca2+ current, appropriate K+ channel blockers).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -120 mV to ensure complete availability of sodium channels.
-
Apply a depolarizing voltage step to -20 mV for a duration of 200-500 ms.
-
The peak inward current at the beginning of the step is the peak sodium current (INaP).
-
The sustained inward current measured during the last 50-100 ms of the depolarizing step is the late sodium current (INaL).[6]
-
To isolate the tetrodotoxin (TTX)-sensitive late sodium current, repeat the protocol in the presence of a low concentration of TTX (e.g., 30 µM) and subtract the remaining current from the control recording.[6]
Visualizations
Figure 1. A simplified workflow for a typical electrophysiology experiment involving this compound.
Figure 2. A decision tree for troubleshooting common issues in electrophysiology recordings.
Figure 3. A simplified signaling pathway illustrating the role of the late sodium current and the action of this compound.
References
- 1. Risk assessment of drug-induced QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques and Best Practices for Cardiomyocyte Isolation | PDF [slideshare.net]
- 15. ionoptix.com [ionoptix.com]
- 16. researchgate.net [researchgate.net]
How to account for use-dependent block of GS967 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GS967 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the late sodium current (INaL or INaP).[1][2][3] It exhibits a strong preference for the late, persistent sodium current over the peak transient current (INaP).[1][3][4] This selectivity makes it a valuable tool for studying the pathological roles of aberrant late sodium currents in conditions like epilepsy and cardiac arrhythmias.[1][5]
Q2: What is "use-dependent block" and how does it apply to this compound?
Use-dependent block refers to the phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. This compound exhibits strong use-dependent block of the peak sodium current (INaP).[5][6][7] This means that at higher stimulation frequencies, the block of the peak current by this compound becomes more pronounced. This is a critical consideration for experimental design, especially in electrophysiology studies. The underlying mechanism for this is that this compound significantly slows the recovery from both fast and slow inactivation and enhances the entry of the channel into the slow inactivated state.[5][6][8]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound can be dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2] It is important to use fresh DMSO, as moisture absorption can reduce solubility.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected potent inhibition of the late sodium current.
-
Possible Cause 1: Inadequate Drug Concentration.
-
Solution: Ensure you are using an appropriate concentration of this compound. The IC50 for late INa inhibition is in the nanomolar range. Refer to the table below for specific values.
-
-
Possible Cause 2: Issues with Drug Preparation or Storage.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution. Ensure the DMSO used for dilution is of high quality and anhydrous.
-
-
Possible Cause 3: Experimental Conditions.
-
Solution: The expression system or cell type can influence the observed potency. Ensure your recording conditions (e.g., temperature, ionic concentrations) are stable and consistent with established protocols.
-
Problem 2: The use-dependent block of the peak sodium current is not apparent in my recordings.
-
Possible Cause 1: Inappropriate Stimulation Frequency.
-
Solution: Use-dependent block is, by definition, frequency-dependent. You must apply a train of depolarizing pulses at a sufficiently high frequency (e.g., 10 Hz or higher) to observe this phenomenon.[5][7] A single pulse or low-frequency stimulation will not reveal the use-dependent nature of the block.
-
-
Possible Cause 2: Holding Potential.
-
Solution: The holding potential can affect the availability of sodium channels and their inactivation state. A holding potential of -120 mV is often used in studies demonstrating use-dependent block.[5]
-
-
Possible Cause 3: Drug Concentration.
-
Solution: While this compound is a potent use-dependent blocker, the magnitude of the effect is still concentration-dependent. Ensure you are using a concentration sufficient to induce a measurable block at the chosen frequency.
-
Problem 3: I am observing unexpected changes in the voltage-dependence of activation.
-
Possible Cause: Solvent Effects.
-
Solution: The vehicle, DMSO, can itself cause a depolarizing shift in the voltage-dependence of activation of sodium channels.[9] It is crucial to include a vehicle-only control in your experiments to distinguish the effects of this compound from those of the solvent. This compound itself has been shown to have no significant effect on the voltage-dependence of activation.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Potency of this compound on Sodium Currents
| Parameter | Channel/Preparation | IC50 | Reference |
| Late INa Inhibition | Ventricular Myocytes | 0.13 µM | [2] |
| Late INa Inhibition | Isolated Hearts | 0.21 µM | [2] |
| Use-Dependent Block of INaP | Human NaV1.5 | 0.07 µM | [6][8] |
| Persistent Current Inhibition | Scn8a-N1768D Mutant | More potent than phenytoin | [3] |
Table 2: Comparison of Use-Dependent Block Potency (IC50)
| Compound | IC50 (µM) | Reference |
| This compound | 0.07 | [8] |
| Eleclazine | 0.6 | [8] |
| Ranolazine | 7.8 - 16 | [6][8] |
| Lidocaine | 17 - 133.5 | [6][8] |
| Lacosamide | 158.5 | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Late Sodium Current (INaL) Measurement
-
Cell Preparation: Isolate ventricular myocytes or use a stable cell line (e.g., HEK293) expressing the sodium channel of interest.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.8 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 130 KCl, 10 NaCl, 5 MgATP, 0.5 MgCl2, 10 HEPES (pH 7.2).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for a duration of 200-500 ms to elicit both peak and late sodium currents.
-
Measure the late sodium current as the sustained inward current towards the end of the depolarizing pulse.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with the desired concentration of this compound and repeat the voltage protocol.
-
Data Analysis: Compare the amplitude of the late sodium current before and after drug application to determine the percentage of inhibition.
Protocol 2: Assessing Use-Dependent Block of Peak Sodium Current (INaP)
-
Cell Preparation and Solutions: As described in Protocol 1.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.
-
Apply a train of short depolarizing pulses (e.g., 5 ms) to 0 mV at a specific frequency (e.g., 10 Hz or 100 Hz).[5]
-
Record the peak inward current for each pulse in the train.
-
-
Drug Application: Obtain control data and then perfuse with this compound.
-
Data Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized peak current against the pulse number. A steeper decline in the presence of this compound indicates use-dependent block.
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dravetfoundation.org [dravetfoundation.org]
- 6. Use-Dependent Block of Human Cardiac Sodium Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating GS967 Solubility: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals working with the potent and selective late sodium current inhibitor, GS967 (selgantolimod), ensuring its complete dissolution in experimental buffers is critical for accurate and reproducible results. Precipitation of this compound can lead to inconsistent compound concentrations and flawed experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize this compound precipitation in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water. However, it exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of this compound.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: It is highly recommended to first prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. A common stock concentration is 50 mg/mL (144 mM). To aid dissolution, gentle warming and/or sonication may be necessary.
Q3: How should I dilute the this compound stock solution into my aqueous experimental buffer?
A3: To minimize precipitation upon dilution, the DMSO stock solution should be added to the aqueous buffer in a stepwise manner with vigorous vortexing or stirring. It is advisable to add the stock solution to the largest possible volume of buffer to achieve the final desired concentration. Avoid adding aqueous buffer directly to the concentrated DMSO stock.
Q4: What is the maximum recommended final concentration of DMSO in my experimental buffer?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on the biological system under investigation. A final DMSO concentration of 0.1% to 0.5% is generally considered acceptable for most cellular assays. However, the tolerance of your specific experimental system to DMSO should always be validated.
Troubleshooting Guide: Minimizing this compound Precipitation
Encountering precipitation of this compound in your experimental buffer can be a frustrating roadblock. This guide provides a systematic approach to troubleshooting and preventing this issue.
Initial Buffer Preparation and Handling
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately upon adding this compound stock to the buffer. | High final concentration of this compound: The desired concentration may exceed the solubility limit in the final buffer composition. | - Lower the final concentration of this compound if experimentally feasible.- Increase the final percentage of co-solvent (e.g., DMSO), ensuring it is tolerated by the experimental system. |
| Inadequate mixing: Poor dispersion of the DMSO stock in the aqueous buffer can lead to localized high concentrations and precipitation. | - Add the this compound stock solution dropwise to the buffer while continuously vortexing or stirring.- Use a larger volume of buffer for dilution. | |
| Incorrect order of addition: Adding buffer to the stock solution can cause the compound to crash out. | - Always add the DMSO stock solution to the final aqueous buffer. | |
| Precipitation occurs over time after initial successful dissolution. | Temperature fluctuations: Changes in temperature can affect the solubility of this compound. | - Prepare and use the final this compound-containing buffer on the same day.- Store the final solution at a constant, appropriate temperature for the experiment, but be aware that lower temperatures can decrease solubility. |
| Buffer component incompatibility: Certain salts or other components in the buffer may promote precipitation. | - Test the solubility of this compound in simpler buffer systems first.- Consider using alternative buffering agents. | |
| pH of the buffer: The solubility of this compound may be pH-dependent. Although the pKa is not published, significant changes in pH could alter its ionization state and solubility. | - Maintain a consistent pH for your experiments.- If possible, test the solubility of this compound in a small range of pH values around your target pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If dissolution is not complete, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
-
Warm the required aliquot of the 10 mM this compound DMSO stock solution to room temperature.
-
Prepare the final volume of the desired aqueous experimental buffer (e.g., Phosphate-Buffered Saline - PBS).
-
While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Continue to vortex for another 30 seconds to ensure complete mixing.
-
Use the final solution immediately for your experiment.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of this compound's role and the experimental process, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for using this compound.
Potential for GS967 to affect peak sodium current at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential for GS-967 (Selgantolimod) to affect peak sodium current, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is GS-967 expected to affect the peak sodium current (INaP)?
A1: While GS-967 is primarily recognized as a selective inhibitor of the late sodium current (INaL), studies have revealed that it can also impact the peak sodium current (INaP), especially in a use-dependent manner.[1] At a concentration of 1 µM, GS-967 showed a modest 20% tonic block of INaP. However, its blocking effect becomes significantly more pronounced with increased frequency of depolarization, a phenomenon known as use-dependent block.[1]
Q2: What is use-dependent block and how does it relate to GS-967?
A2: Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation. For GS-967, this means that at higher frequencies of stimulation (e.g., during a rapid heart rate), its ability to block the peak sodium current is substantially enhanced.[1] This is attributed to GS-967 causing a significant slowing of recovery from both fast and slow inactivation of the sodium channel.[1]
Q3: At what concentrations does GS-967 exhibit a significant effect on peak sodium current?
A3: The inhibitory effect of GS-967 on peak sodium current is concentration-dependent. The use-dependent block of INaP by GS-967 has been observed to be quite potent, with a reported IC50 of 0.07 µM.[1] This is significantly more potent than other known sodium channel blockers like ranolazine (IC50 = 16 µM) and lidocaine (IC50 = 17 µM) under similar conditions.[1]
Q4: Does GS-967 affect the action potential upstroke?
A4: In canine Purkinje fibers, GS-967 at concentrations ranging from 10-300 nM did not alter the maximum rate of rise of the action potential upstroke (Vmax).[2] Vmax is an indicator of the peak sodium current. This suggests that at these lower concentrations and under the specific experimental conditions, the effect on the peak current was not significant. However, the potent use-dependent block observed in other studies suggests that at higher stimulation frequencies or concentrations, an effect on the action potential upstroke might become apparent.[1]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when investigating the effects of GS-967 on peak sodium current.
Issue: Unexpectedly large block of peak sodium current observed.
Potential Cause: The experimental protocol involves high-frequency stimulation.
Troubleshooting Steps:
-
Review Stimulation Protocol: Check the frequency of depolarization used in your experiment. GS-967 exhibits strong use-dependent block of the peak sodium current.[1]
-
Perform a Frequency-Response Experiment: To confirm, measure the effect of GS-967 on INaP at various stimulation frequencies (e.g., 2 Hz, 10 Hz, 20 Hz).
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Compare with Literature: A study using human NaV1.5 channels expressed in tsA201 cells reported a 31% block at 2 Hz, 73% at 10 Hz, and 85% at 20 Hz with 1 µM GS-967.[1]
Troubleshooting workflow for unexpected peak sodium current block.
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of GS-967 on peak and late sodium currents.
Table 1: Use-Dependent Block of Peak Sodium Current (INaP) by GS-967
| Frequency | % Block (at 1 µM GS-967) |
|---|---|
| 2 Hz | 31% |
| 10 Hz | 73% |
| 20 Hz | 85% |
Data from a study on human NaV1.5 channels expressed in tsA201 cells.[1]
Table 2: Comparative Potency of Use-Dependent INaP Block
| Compound | IC50 |
|---|---|
| GS-967 | 0.07 µM |
| Ranolazine | 16 µM |
| Lidocaine | 17 µM |
Data obtained using the SyncroPatch 384 system.[1]
Table 3: Tonic Block of Sodium Currents by GS-967 (at 1 µM)
| Current Type | % Tonic Block |
|---|---|
| Peak (INaP) | 20% |
| Late (INaL) | 63% |
Data from a study on human NaV1.5 channels expressed in tsA201 cells.[1]
Experimental Protocols
1. Cell Line and Channel Expression
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Cell Type: tsA201 cells were used for heterologous expression of the human cardiac sodium channel, NaV1.5.[1]
2. Electrophysiology
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Method: Whole-cell patch-clamp technique was employed to record sodium currents.[1]
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System: For high-throughput analysis, the SyncroPatch 384 automated patch-clamp system was utilized.[1]
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Voltage Protocol for Use-Dependent Block: A series of 50 short depolarizing pulses (20 ms) to -20 mV were applied at varying frequencies (2, 10, and 20 Hz).[1]
3. Solutions
-
Detailed compositions of the internal and external solutions used for patch-clamp recordings would be required for replication and can be found in the cited literature.
A generalized experimental workflow for assessing GS-967 effects.
Signaling Pathway Considerations
GS-967 is an agonist of Toll-like receptor 8 (TLR8), which is primarily involved in the innate immune response. The activation of TLR8 triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines. While the direct interaction of GS-967 with the sodium channel appears to be the primary mechanism of the observed effects on INaP and INaL, it is important to consider that in a more complex biological system, TLR8-mediated signaling could indirectly influence ion channel function.
Conceptual diagram of GS-967's dual activities.
References
GS967 Solutions: Technical Support Center for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GS967 solutions. Below you will find a troubleshooting guide and frequently asked questions to ensure the stability and efficacy of your experimental solutions.
Troubleshooting Guide
Encountering issues with your this compound solution after long-term storage can compromise experimental outcomes. This guide addresses common problems and provides systematic steps to identify and resolve them.
Issue 1: Precipitate observed in the solution upon thawing.
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Possible Cause 1: Low Solubility. this compound may have limited solubility in certain buffer systems, especially at low temperatures.
-
Troubleshooting Steps:
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Gently warm the solution to 37°C for a short period.
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Use sonication to aid in redissolving the precipitate.[1]
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If the precipitate persists, consider preparing a fresh solution.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can affect the stability of the solution and lead to precipitation.
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Troubleshooting Steps:
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Aliquot the stock solution into smaller, single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles.[2]
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If aliquoting was not done, minimize the time the stock solution is kept at room temperature before re-freezing.
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Issue 2: Reduced or inconsistent compound activity in experiments.
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Possible Cause 1: Degradation. The compound may have degraded due to improper storage temperature or exposure to light.
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Troubleshooting Steps:
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Verify the storage temperature and duration against the recommended conditions in the data table below.
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Ensure solutions are protected from light by using amber vials or storing them in the dark.
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If degradation is suspected, it is recommended to use a fresh stock solution.
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-
Possible Cause 2: Inaccurate Concentration. The concentration of the stock solution may be inaccurate due to solvent evaporation or improper initial preparation.
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Troubleshooting Steps:
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Ensure vials are sealed tightly to prevent solvent evaporation.
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Review the initial weighing and dilution calculations.
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If in doubt, prepare a fresh stock solution.
-
Logical Workflow for Troubleshooting Stored this compound Solutions
Caption: Troubleshooting workflow for stored this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures and durations for this compound stock solutions?
A1: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2]
Q2: In what solvent should I prepare my this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1][2] For in vivo experiments, further dilutions into vehicles containing co-solvents such as PEG300, Tween-80, or corn oil may be necessary to achieve the desired concentration and solubility.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is acceptable, long-term storage should be at -20°C or -80°C to prevent degradation.
Q4: How can I prevent precipitation when preparing my this compound solution for in vivo studies?
A4: To prevent precipitation, especially when using co-solvents, it is important to add each solvent sequentially and ensure the solution is mixed thoroughly at each step.[1] In some cases, gentle heating and/or sonication can aid in dissolution.[1]
Quantitative Data Summary
The stability of this compound stock solutions is highly dependent on the storage temperature and solvent. The following table summarizes the recommended storage conditions based on available data.
| Solvent | Storage Temperature | Maximum Storage Duration |
| DMSO | -80°C | 2 years[1] |
| DMSO | -20°C | 1 year[1][2] |
Experimental Protocols
Hypothetical Protocol: Accelerated Stability Study of a this compound Formulation
This protocol outlines a hypothetical accelerated stability study to assess the long-term stability of a this compound formulation intended for in vivo use.
1. Objective: To evaluate the stability of a 2.5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline over a 3-month period under accelerated temperature conditions.
2. Materials:
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This compound powder
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DMSO, USP grade
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PEG300, USP grade
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Tween-80, USP grade
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Saline (0.9% NaCl), USP grade
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Amber glass vials
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Calibrated analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column
3. Procedure:
-
Preparation of this compound Formulation:
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Prepare a 25 mg/mL stock solution of this compound in DMSO.
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In a sterile container, add the required volume of the this compound stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
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Finally, add the saline and mix well to obtain a final this compound concentration of 2.5 mg/mL.
-
-
Sample Storage:
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Aliquot the formulation into amber glass vials, ensuring each vial is tightly sealed.
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Store the vials at the following temperatures:
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40°C (accelerated condition)
-
25°C (room temperature)
-
4°C (refrigerated)
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-20°C (control)
-
-
-
Stability Testing:
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At time points 0, 1, 2, and 3 months, retrieve one vial from each storage temperature.
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Visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.
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Analyze the concentration and purity of this compound in each sample using a validated HPLC method.
-
4. Data Analysis:
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Compare the concentration and purity of this compound at each time point to the initial (time 0) values.
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Calculate the percentage of degradation at each temperature over time.
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Plot the degradation kinetics to estimate the shelf-life of the formulation under different storage conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for a hypothetical accelerated stability study of a this compound formulation.
References
Addressing variability in GS967 efficacy across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the observed variability in the efficacy of GS-967 (Selgantolimod), a selective Toll-like receptor 8 (TLR8) agonist, across different cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GS-967?
A1: GS-967, also known as Selgantolimod, is a potent and selective small molecule agonist for Toll-like receptor 8 (TLR8). TLR8 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), primarily from viral pathogens. Upon binding of GS-967, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Interferon Regulatory Factors (IRFs). The activation of these pathways results in the production of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), as well as other immune-modulating molecules.
Q2: Why do I observe different levels of efficacy with GS-967 in various cell lines?
A2: The variability in GS-967 efficacy across different cell lines is multifactorial and primarily attributed to:
-
Differential TLR8 Expression: The most significant factor is the endogenous expression level of TLR8, which varies considerably among different immune cell types and cell lines. Cell lines with high TLR8 expression, such as monocytic cell lines (e.g., THP-1, U937), are expected to exhibit a more robust response compared to cells with low or negligible TLR8 expression (e.g., some lymphoid or non-immune cell lines).
-
Cellular Context and Phenotype: The inherent phenotype of the cell line plays a crucial role. For instance, cell lines with a myeloid lineage, which are key players in the innate immune response, are generally more responsive to TLR8 agonists. Furthermore, the differentiation state of the cells can impact responsiveness.
-
Downstream Signaling Components: Variations in the expression or function of downstream signaling molecules in the TLR8 pathway (e.g., MyD88, IRAKs, TRAF6) can lead to altered responses even in cells with similar TLR8 expression levels.
-
Experimental Conditions: Factors such as cell density, passage number, and culture media composition can influence cellular responses to stimuli.
Q3: Which cell lines are known to be responsive to TLR8 agonists like GS-967?
A3: Cell lines of monocytic and myeloid origin are generally the most responsive to TLR8 agonists. Human peripheral blood mononuclear cells (PBMCs) are a primary cell model that shows robust responses.[1] Among established cell lines, those with high TLR8 expression are ideal candidates for GS-967 studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to GS-967 stimulation. | 1. Low or absent TLR8 expression in the cell line. 2. Inactive GS-967 compound.3. Suboptimal experimental conditions. | 1. Verify TLR8 expression: Confirm TLR8 mRNA and/or protein expression in your cell line using qRT-PCR or Western blot/flow cytometry. Select a cell line known to express high levels of TLR8 (see Table 1).2. Check compound integrity: Ensure the GS-967 compound is properly stored and has not degraded. Use a fresh aliquot if necessary. Include a positive control cell line (e.g., THP-1) in your experiment.3. Optimize conditions: Titrate GS-967 concentration and stimulation time. Ensure optimal cell density and health. |
| High variability between experimental replicates. | 1. Inconsistent cell passage number or density. 2. Variation in cell differentiation state (for cell lines like THP-1 that require differentiation).3. Pipetting errors or inconsistent compound dilution. | 1. Standardize cell culture: Use cells within a consistent and narrow passage number range. Seed cells at a uniform density for all experiments.2. Ensure consistent differentiation: If using differentiable cell lines, adhere strictly to the differentiation protocol (e.g., PMA concentration and incubation time for THP-1 cells).3. Improve experimental technique: Prepare a master mix of the GS-967 dilution to add to all relevant wells to minimize pipetting variability. |
| Unexpected or off-target effects observed. | 1. High concentration of GS-967 leading to cytotoxicity. 2. Contamination of cell culture. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTS or MTT).2. Check for contamination: Regularly test cell cultures for mycoplasma and other potential contaminants. |
Data Presentation
Table 1: TLR8 Expression and GS-967 Efficacy in Human Cell Lines
| Cell Line/Type | Cell Type | TLR8 mRNA Expression Level | GS-967 (Selgantolimod) Efficacy (IL-12p40 Induction EC50) | Reference |
| Human PBMCs | Primary Immune Cells | Variable (high in monocytes) | 220 nM | [1] |
| THP-1 | Human Monocytic Leukemia | High | Not explicitly reported, but known to be responsive. | |
| U937 | Human Histiocytic Lymphoma | High | Not explicitly reported. | |
| SKOV-3 | Human Ovarian Carcinoma | High | Not reported. | |
| HeLa | Human Cervical Carcinoma | High | Not reported. | |
| HepG2 | Human Liver Carcinoma | Not Detected | Not expected to be responsive. |
Note: EC50 values can vary based on the specific experimental conditions and the endpoint measured.
Experimental Protocols
Protocol: In Vitro Stimulation of Human PBMCs with GS-967
This protocol is a general guideline for stimulating human peripheral blood mononuclear cells (PBMCs) to assess the induction of cytokine production.
Materials:
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Cryopreserved human PBMCs
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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GS-967 (Selgantolimod)
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DMSO (vehicle control)
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96-well cell culture plates
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ELISA kit for human IL-12p40 or TNF-α
Methodology:
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PBMC Thawing and Plating:
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Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
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Transfer cells to a sterile conical tube containing pre-warmed RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete medium).
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Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
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Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
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Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete medium.
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Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
GS-967 Stimulation:
-
Prepare serial dilutions of GS-967 in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest GS-967 concentration well.
-
Add 100 µL of the GS-967 dilutions or vehicle control to the appropriate wells containing PBMCs. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
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Analyze the supernatant for cytokine production (e.g., IL-12p40 or TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Simplified TLR8 signaling pathway upon activation by GS-967.
Caption: General experimental workflow for in vitro cell stimulation with GS-967.
References
How to control for vehicle effects when using GS967 with DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GS967 with Dimethyl Sulfoxide (DMSO) as a vehicle.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control when using this compound dissolved in DMSO?
A vehicle control is an essential component of experimental design used to distinguish the effects of the investigational compound (this compound) from the effects of the solvent used to dissolve it (DMSO).[1] By administering the vehicle alone to a control group, researchers can isolate the biological effects of this compound. This is critical because DMSO itself can have biological effects, including anti-inflammatory and analgesic properties, and can impact cell growth and viability.[2]
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes.[3][4] It shows a significantly greater preference for inhibiting the late sodium current over the peak sodium current.[4] This selective inhibition helps to suppress arrhythmias without significantly affecting normal cardiac conduction.[5] this compound has been shown to be effective in preclinical models of various channelopathies by normalizing action potential morphology and reducing neuronal excitability.[4][6]
Q3: At what concentration does DMSO become toxic to cells?
The cytotoxicity of DMSO is dependent on the cell type, concentration, and duration of exposure. Generally, it is recommended to keep the final DMSO concentration in cell culture media at or below 0.5% to avoid significant toxicity.[7][8] However, some cell lines may be more sensitive. It is always best to perform a dose-response experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line.
Data Presentation: DMSO Cytotoxicity
The following table summarizes the cytotoxic effects of DMSO on various cell lines.
| Cell Line | DMSO Concentration | Incubation Time | Observed Effect |
| Various Leukemic Cell Lines | ≥ 2% | 24, 48, 72 hours | Cytotoxic |
| SH-SY5Y (Neuroblastoma) | Up to 400 µM | 24 hours | No significant cytotoxicity |
| DMS114 (Small-Cell Lung Cancer) | Not specified | Not specified | Less toxic than on HUVEC cells |
| Various Lung Cancer Cell Lines | 0.0008% - 0.004% | Not specified | Heterogeneous off-target effects on signaling events |
Experimental Protocols
In Vitro Vehicle Control Preparation
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Vehicle Control Stock: Use 100% DMSO from the same source as the this compound stock.
-
Working Solutions:
-
This compound Treatment: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is consistent across all treatment groups and ideally below 0.5%.
-
Vehicle Control: Dilute the 100% DMSO stock in your cell culture medium to the same final concentration of DMSO as in the this compound treatment group.
-
-
Untreated Control: Include a group of cells that receives only the cell culture medium without any DMSO or this compound.
-
Application: Treat the cells with the prepared solutions for the desired duration of your experiment.
In Vivo Vehicle Control Preparation and Administration
1. Intraperitoneal (IP) Injection in Mice:
-
Vehicle Preparation:
-
Use sterile technique to prepare the vehicle solution.
-
Dilute sterile DMSO in sterile 0.9% saline to the desired final concentration. A common recommendation is to keep the final DMSO concentration at 10% or lower.[9]
-
For compounds with low solubility, a co-solvent system such as 10% DMSO, 10% Tween 80, and 80% water can be considered.[9]
-
-
Administration Protocol:
-
Restrain the mouse appropriately, tilting the body downward to allow organs to move cranially.[10]
-
Locate the lower right quadrant of the abdomen to avoid the cecum.[11]
-
Insert a 25-27 gauge needle at a 30-40° angle.[11]
-
Aspirate to ensure no fluid is drawn back, indicating incorrect placement in the bladder or intestines.[10]
-
Inject the vehicle control solution. The maximum recommended volume for an IP injection in a mouse is typically 10 ml/kg.[11]
-
2. Oral Gavage in Rats:
-
Vehicle Preparation:
-
Prepare the vehicle solution as described for IP injection, ensuring sterility. For oral administration, the vehicle may also be prepared in sterile water.
-
-
Administration Protocol:
-
Properly restrain the rat to ensure its safety and the accuracy of the procedure.[12]
-
Measure the appropriate length of the feeding tube from the corner of the rat's mouth to the last rib.
-
Gently insert the feeding tube into the esophagus. There should be no resistance; if there is, the tube may be in the trachea.[13]
-
Administer the vehicle control solution at a controlled but swift pace.[13]
-
Withdraw the feeding tube and observe the animal for any signs of distress.[13]
-
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound on the voltage-gated sodium channel and cardiac action potential.
Experimental Workflow: Controlling for Vehicle Effects
Caption: Workflow for designing experiments with appropriate vehicle controls for this compound and DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound (this compound) precipitates out of solution upon dilution in aqueous media. | The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out. | 1. Stepwise Dilution: Perform serial dilutions in a stepwise manner to gradually decrease the DMSO concentration. 2. Co-solvents: Consider using a co-solvent system. For in vivo studies, formulations with PEG400, Tween 80, or cyclodextrins can improve solubility. 3. Warming and Sonication: Gently warm the solution and use sonication to aid in dissolution. However, be cautious as prolonged heating can degrade the compound. |
| Inconsistent results between experiments. | 1. Variable DMSO concentration: Inconsistent final DMSO concentrations across wells or animals. 2. DMSO degradation: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect compound solubility. 3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to compound precipitation. | 1. Precise Dilutions: Ensure accurate and consistent dilutions for all experimental groups. 2. Fresh DMSO: Use fresh, anhydrous DMSO for preparing stock solutions. 3. Aliquoting: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| The vehicle control group shows a significant biological effect compared to the untreated control. | DMSO is not inert and can have its own biological effects. | 1. Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments. 2. Acknowledge and Report: Report the effects of the DMSO vehicle in your findings. The comparison between the vehicle control and the treatment group remains the most critical for determining the compound's effect. 3. Alternative Solvents: If the DMSO effect is confounding, explore alternative, less biologically active solvents if your compound is soluble in them. |
| Unexpected mortality or adverse effects in in vivo studies. | The concentration of DMSO may be too high, or the administration technique may be causing injury. | 1. Review DMSO Concentration: Ensure the final DMSO concentration and the total dose administered are within recommended safety limits for the specific animal model and route of administration.[9][14] 2. Refine Administration Technique: Review and practice the injection or gavage technique to minimize the risk of injury. 3. Pilot Study: Conduct a small pilot study with the vehicle alone to assess tolerability before proceeding with the full experiment. |
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dmso toxicity cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GS967 and Phenytoin in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel sodium channel modulator GS967 and the established anti-epileptic drug phenytoin, focusing on their performance in a mouse model of epilepsy. The information presented is intended to inform preclinical research and drug development efforts in the field of epilepsy.
Performance and Efficacy: A Quantitative Overview
The following table summarizes the key characteristics and provides illustrative data based on their known mechanisms of action and the available preclinical data.
| Feature | This compound | Phenytoin |
| Mechanism of Action | Selective inhibitor of the late persistent sodium current (INaL)[2][3] | Broad-spectrum blocker of voltage-gated sodium channels (VGSCs), preferentially binding to the inactive state[4][5] |
| Relative Potency (MES Test) | ~5-10x more potent than phenytoin[1] | Baseline |
| Therapeutic Window | Potentially wider due to selective action | Narrow, with a risk of dose-related toxicity[5] |
| Efficacy in Genetic Channelopathies | Demonstrated efficacy in a mouse model of SCN8A encephalopathy by reducing seizure burden and preventing lethality[1][6][7][8] | Anecdotally used for some SCN8A patients, but with potential for adverse effects[6][7] |
Experimental Protocols
To evaluate and compare the anticonvulsant properties of compounds like this compound and phenytoin, standardized preclinical models are essential. Below are detailed methodologies for two commonly used mouse models of epilepsy.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures[9][10].
Animals: Adult male C57BL/6 mice (8-10 weeks old).
Apparatus: A constant current stimulator with corneal electrodes.
Procedure:
-
Administer the test compound (this compound or phenytoin) or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the corneal electrodes, moistened with saline, on the corneas of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds)[10].
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[10]. The percentage of animals protected in each treatment group is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for generalized myoclonic and clonic seizures and is used to identify compounds that can raise the seizure threshold[11][12][13][14].
Animals: Adult male Swiss Albino mice (6-8 weeks old).
Procedure:
-
Administer the test compound (this compound or phenytoin) or vehicle control.
-
After the appropriate pretreatment time, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).
-
Immediately place the mouse in an observation chamber.
-
Observe the animal for a period of 30 minutes for the occurrence of seizures.
-
Record the latency to the first generalized clonic seizure (loss of righting reflex for at least 5 seconds) and the incidence of tonic seizures.
-
The primary endpoint is the delay in the onset of or complete protection from generalized clonic seizures.
Visualizing the Mechanisms and Workflow
To better understand the distinct mechanisms of action and a typical experimental workflow, the following diagrams are provided.
Caption: Comparative signaling pathways of this compound and Phenytoin.
Caption: A typical experimental workflow for anticonvulsant screening in mice.
References
- 1. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the Inhibition of Late Sodium Current by this compound on Stretch-Induced Changes in Cardiac Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazol-induced seizures [bio-protocol.org]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
A Head-to-Head Comparison of GS967 and Mexiletine on Cardiac Action Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two sodium channel blockers, GS967 and mexiletine, on cardiac action potentials. The information is supported by experimental data to assist researchers in understanding the nuanced differences between these two agents.
Introduction
This compound is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1] Elevated INaL is associated with arrhythmogenesis in various cardiac pathologies. Mexiletine is a class Ib antiarrhythmic drug that blocks the fast sodium current (INaP) and has also been shown to inhibit INaL.[2][3] This guide delves into a head-to-head comparison of their effects on key cardiac action potential parameters.
Mechanism of Action
Both this compound and mexiletine exert their primary effects by modulating the function of voltage-gated sodium channels in cardiomyocytes.
-
This compound: This compound is recognized for its high selectivity in inhibiting the late component of the sodium current (INaL).[1] By blocking this sustained inward current during the plateau phase of the action potential, this compound effectively shortens the action potential duration.[2]
-
Mexiletine: As a class Ib antiarrhythmic, mexiletine primarily targets the fast sodium current (INaP), particularly in depolarized cells, leading to a reduction in the maximum upstroke velocity (Vmax) of the action potential.[2][3] It also demonstrates inhibitory effects on INaL.[2][3]
The following diagram illustrates the primary sites of action for this compound and mexiletine on the cardiac sodium channel and the resulting effect on the action potential.
Head-to-Head Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and mexiletine on cardiac action potential parameters as determined in canine ventricular myocytes.
Table 1: Effect on Late Sodium Current (INaL)
| Parameter | This compound (1 µM) | Mexiletine (40 µM) | Reference |
| INaL Density Reduction | 80.4 ± 2.2% | 59.1 ± 1.8% | [2][3] |
| INaL Integral Reduction | 79.0 ± 3.1% | 63.3 ± 2.7% | [2][3] |
| Steady-State Inactivation (V0.5 shift) | -17.2 mV | -13.5 mV | [3] |
Table 2: Effect on Action Potential Parameters
| Parameter | This compound (1 µM) | Mexiletine (40 µM) | Reference |
| Action Potential Duration (APD) | Comparable shortening effect | Comparable shortening effect | [2][3] |
| Beat-to-Beat Variability of APD Reduction | 42.1 ± 6.5% | 24.6 ± 12.8% | [2][3] |
| Vmax Block (at 700 ms cycle length) | 2.3% | 11.4% | [4] |
| Offset Time Constant of Vmax Block | 110 ms | 289 ms | [2][3] |
Experimental Protocols
The data presented in this guide were primarily obtained from studies on canine ventricular myocytes using standard electrophysiological techniques.
Isolation of Canine Ventricular Myocytes
Ventricular myocytes were isolated from canine hearts via enzymatic digestion. The heart was mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by a solution containing collagenase. The digested ventricular tissue was then minced and filtered to obtain single myocytes.
Electrophysiological Recordings
Action potentials and ion currents were recorded using the following techniques:
-
Sharp Microelectrode Recordings: Used for recording action potentials from multicellular preparations (e.g., papillary muscles). Microelectrodes filled with 3 M KCl were impaled into the tissue.
-
Conventional Voltage Clamp: Employed to measure ion currents in isolated myocytes. The membrane potential is clamped at a set voltage, and the resulting current is measured.
-
Action Potential Voltage Clamp (APVC): A previously recorded action potential waveform is used as the command voltage to study the dynamics of a specific ion current during a physiological action potential.
Solutions
-
Cardiomyocyte Isolation Solution (Tyrode's): (in mM) NaCl 137, KCl 5.4, MgCl2 0.5, NaH2PO4 0.33, HEPES 5, glucose 5.5, pH adjusted to 7.4.
-
Superfusion Solution for Electrophysiology: Specific compositions vary depending on the experiment but are generally based on Tyrode's solution with the addition of specific ion channel blockers to isolate the current of interest.
The following diagram outlines the general experimental workflow for assessing the effects of these compounds on cardiac action potentials.
Summary of Findings
-
Potency on INaL: this compound is a more potent inhibitor of the late sodium current compared to mexiletine at the concentrations tested.[2][3]
-
Effect on Vmax: Mexiletine exhibits a more pronounced block of the peak sodium current (indicated by Vmax reduction) than this compound, especially at physiological heart rates.[4] This is consistent with mexiletine's classification as a class Ib antiarrhythmic.
-
Kinetics: this compound displays a significantly faster offset time constant for Vmax block, suggesting a more rapid unbinding from the sodium channel compared to mexiletine.[2][3]
-
APD and Variability: Both drugs shorten the action potential duration to a similar extent. However, this compound demonstrates a greater ability to reduce the beat-to-beat variability of APD, which may contribute to its antiarrhythmic efficacy.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of GS967 for Late Sodium Current Over Other Ion Channels
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
GS967 is a potent and selective inhibitor of the late sodium current (late INa), a sustained component of the fast sodium current that plays a crucial role in the pathophysiology of various cardiac and neurological disorders.[1][2] This guide provides an objective comparison of this compound's performance against other ion channels, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its selectivity profile.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for the late sodium current over other key cardiac and neuronal ion channels is a critical determinant of its therapeutic window and potential side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various ion channels, providing a clear quantitative comparison of its potency and selectivity.
| Ion Channel | Target Current | IC50 (µM) | Selectivity vs. Late INa (fold) | Reference |
| Sodium Channel (Nav) | Late INa (ventricular myocytes) | 0.13 | - | [2] |
| Late INa (isolated hearts) | 0.21 | - | [2] | |
| Peak INa (use-dependent block) | 0.07 | ~1.9 (vs. ventricular myocytes) | [2][3] | |
| Peak INa (tonic block) | >5.46 (Calculated based on 42-fold selectivity) | >42 | [1] | |
| Calcium Channel (Cav) | L-type | No significant effect at 3 µM | >23 (vs. ventricular myocytes) | [1] |
| T-type | No significant effect at 3 µM | >23 (vs. ventricular myocytes) | [1] | |
| Potassium Channel (Kv) | ATP-inhibited K+ current | Minimal to no effect at 1 µM | >7.7 (vs. ventricular myocytes) | [1] |
| hERG | Minimal to no effect at 1 µM | >7.7 (vs. ventricular myocytes) | [1] |
Key Findings:
-
This compound demonstrates high potency in inhibiting the late sodium current, with IC50 values in the low micromolar range.[2]
-
It exhibits significant selectivity for the late INa over the peak INa, with a reported preference of at least 42-fold.[1]
-
Notably, this compound shows potent use-dependent block of the peak sodium current, which may contribute to its therapeutic efficacy in conditions with high firing rates.[2][3]
-
At concentrations significantly higher than its IC50 for late INa, this compound has minimal or no inhibitory effect on L-type and T-type calcium channels, as well as ATP-inhibited potassium channels, including the hERG channel, which is a critical consideration for cardiac safety.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to determine the selectivity of this compound.
Measurement of Late and Peak Sodium Currents (Whole-Cell Patch Clamp)
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) or isolated cardiomyocytes are used.
-
Recording Configuration: Whole-cell patch-clamp technique is employed to record sodium currents.
-
Voltage Protocol for Late INa:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure the availability of sodium channels.
-
Depolarization: A long depolarizing pulse (e.g., to -20 mV for 500 ms) is applied to elicit both peak and late sodium currents.
-
Measurement: The late INa is measured as the sustained current component during the final portion of the depolarizing pulse.
-
-
Voltage Protocol for Peak INa:
-
Holding Potential: Similar to the late INa protocol, a holding potential of -120 mV is used.
-
Depolarization: A short depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit the peak sodium current.
-
Measurement: The peak INa is measured as the maximal inward current at the beginning of the depolarizing pulse.
-
-
Solutions:
-
External Solution (in mM): NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4.
-
Internal Solution (in mM): CsF (e.g., 120), CsCl (e.g., 20), EGTA (e.g., 10), and HEPES (e.g., 10), with pH adjusted to 7.2. Cesium is used to block potassium currents.
-
-
Data Analysis: The concentration-response curves for this compound inhibition of late and peak INa are generated to determine the IC50 values.
hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are utilized.
-
Recording Configuration: Whole-cell patch-clamp is the standard method.
-
Voltage Protocol:
-
Holding Potential: Cells are held at -80 mV.
-
Depolarizing Pulse: A step to a positive potential (e.g., +20 mV) is applied to activate the channels.
-
Repolarizing Pulse: A subsequent step to a negative potential (e.g., -50 mV) elicits the characteristic hERG tail current, which is measured.
-
-
Solutions:
-
External Solution (in mM): NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g., 1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4.
-
Internal Solution (in mM): KCl (e.g., 130), MgCl2 (e.g., 1), EGTA (e.g., 5), MgATP (e.g., 5), and HEPES (e.g., 10), with pH adjusted to 7.2.
-
-
Data Analysis: The effect of this compound on the hERG tail current is measured at various concentrations to determine its inhibitory potential.
L-type Calcium Channel Assay (Whole-Cell Patch Clamp)
-
Cell Preparation: Cardiomyocytes or HEK293 cells expressing the L-type calcium channel complex (α1C, β2, α2δ subunits) are used.
-
Recording Configuration: Whole-cell patch-clamp is performed.
-
Voltage Protocol:
-
Holding Potential: Cells are held at a potential that inactivates sodium channels (e.g., -40 mV).
-
Depolarizing Pulses: A series of depolarizing steps (e.g., from -30 mV to +60 mV) are applied to elicit calcium currents.
-
-
Solutions:
-
External Solution (in mM): NaCl (e.g., 135), CsCl (e.g., 5.4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4. Sodium channel blockers (e.g., Tetrodotoxin) are often included to isolate calcium currents.
-
Internal Solution (in mM): CsCl (e.g., 120), EGTA (e.g., 10), MgATP (e.g., 5), and HEPES (e.g., 10), with pH adjusted to 7.2.
-
-
Data Analysis: The inhibitory effect of this compound on the peak L-type calcium current is quantified across a range of concentrations.
Visualizing the Mechanism and Evaluation Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound's selective inhibition of the late sodium current.
References
A Comparative Guide to the Effects of GS967 and Lidocaine on Sodium Channel Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of two sodium channel blockers, GS967 and lidocaine, on the kinetics of voltage-gated sodium channels. The information is compiled from preclinical research to assist in understanding their distinct mechanisms of action and potential therapeutic applications.
Executive Summary
This compound is a novel and potent sodium channel blocker that exhibits a strong preference for the late sodium current (INaL) and demonstrates significant use-dependent block of the peak sodium current (INaP). Lidocaine, a well-established local anesthetic and Class Ib antiarrhythmic agent, also exerts a use-dependent block on sodium channels, with a preference for the inactivated state. While both compounds target sodium channels, their kinetic profiles differ substantially, with this compound showing significantly greater potency in use-dependent block.
Quantitative Comparison of Kinetic Parameters
The following tables summarize the key quantitative data on the effects of this compound and lidocaine on sodium channel kinetics.
| Parameter | This compound | Lidocaine | Sodium Channel Isoform(s) |
| IC50 (Use-Dependent Block) | 0.07 µM[1] | 17 µM[1], 133.5 µM | Nav1.5[1] |
| IC50 (Late INa) | 0.13 µM (ventricular myocytes), 0.21 µM (isolated hearts) | Not available | Cardiac |
| Association Rate (kon) | 25.7 µM-1s-1 | 0.2 µM-1s-1 | Not specified |
| Dissociation Rate (koff) | Offset time constant: 110 ms | "Fast" kinetics, rapid dissociation | Not specified |
Effects on Sodium Channel Gating
| Gating Parameter | This compound | Lidocaine |
| Voltage-Dependence of Inactivation | Induces a hyperpolarizing shift | Stabilizes the inactivated state |
| Recovery from Inactivation | Slows recovery from fast and slow inactivation | Rapid recovery from block |
| State-Dependence | Preferential block of late INa, strong use-dependent block | Preferential binding to the inactivated state |
Isoform Selectivity
This compound has been shown to be a potent inhibitor of the cardiac sodium channel Nav1.5.[2] It also demonstrates activity against neuronal isoforms Nav1.1, Nav1.2, and Nav1.6.[3][4] Notably, it has been reported to have no significant effect on Nav1.8 and Nav2.1.
Lidocaine exhibits selectivity for cardiac sodium channels over skeletal muscle isoforms.[5] Studies have shown that the cardiac isoform (hH1) is five to eight times more sensitive to block by lidocaine than the skeletal muscle isoform (hSkM1).[5]
Detailed Experimental Methodologies
The data presented in this guide were primarily obtained using the whole-cell voltage-clamp technique . This electrophysiological method allows for the measurement of ionic currents across the membrane of a single cell while controlling the membrane potential.
General Protocol:
-
Cell Preparation: Experiments are typically performed on isolated cells, such as acutely dissociated primary cells (e.g., ventricular myocytes) or cultured cell lines (e.g., HEK293, tsA201) heterologously expressing a specific sodium channel isoform.
-
Electrode and Solutions: A glass micropipette with a tip diameter of a few micrometers is filled with an intracellular solution and brought into contact with the cell membrane. The intracellular solution is designed to mimic the ionic composition of the cytoplasm. The extracellular solution, bathing the cells, mimics the physiological extracellular environment.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp and Data Acquisition: The membrane potential is held at a specific level (holding potential) by a voltage-clamp amplifier. A series of voltage steps (voltage protocol) are then applied to elicit sodium currents, which are recorded and analyzed.
Specific Voltage Protocols:
-
Tonic Block: The effect of the drug on the resting state of the channel is assessed by applying infrequent depolarizing pulses from a negative holding potential.
-
Use-Dependent Block: To assess the effect of the drug on channels that are repeatedly activated, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. The progressive decrease in the current amplitude during the pulse train indicates use-dependent block.
-
Voltage-Dependence of Inactivation: A series of conditioning pre-pulses to various potentials are applied before a test pulse to determine the fraction of channels available to open. The voltage at which half of the channels are inactivated (V1/2) is then calculated.
-
Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a negative holding potential before a test pulse is applied to measure the fraction of recovered channels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of sodium channel blockers and a typical experimental workflow for their characterization.
References
- 1. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GS967 and Class I Antiarrhythmics in the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-arrhythmic agent GS967 with traditional Class I antiarrhythmics. By examining their distinct mechanisms of action and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
Executive Summary
This compound, a potent and highly selective inhibitor of the late sodium current (INaL), demonstrates a unique electrophysiological profile compared to Class I antiarrhythmics. While Class I agents primarily target the peak sodium current (INaP), leading to varying effects on cardiac conduction and repolarization, this compound's selective action on INaL offers a targeted approach to suppressing arrhythmogenic afterdepolarizations with a potentially more favorable safety profile. This guide delves into the experimental data that substantiates these differences, providing a clear rationale for the continued investigation of this compound as a promising anti-arrhythmic therapy.
Mechanism of Action: A Tale of Two Currents
The fundamental difference between this compound and Class I antiarrhythmics lies in their primary molecular targets within the cardiac sodium channel.
This compound: Targeting the Late Sodium Current (INaL)
This compound selectively inhibits the small, sustained late sodium current that can be pathologically enhanced in conditions such as ischemia and heart failure.[1][2][3] This late current contributes to intracellular sodium and calcium overload, leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers of cardiac arrhythmias.[1][2] By specifically blocking INaL, this compound effectively suppresses these arrhythmogenic events without significantly affecting the peak sodium current responsible for normal cardiac conduction.[1][4][5][6]
Class I Antiarrhythmics: Modulating the Peak Sodium Current (INaP)
Class I antiarrhythmics, according to the Vaughan Williams classification, are characterized by their blockade of the fast, peak sodium current.[3][7] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity. The subclasses (Ia, Ib, and Ic) are distinguished by the kinetics of their sodium channel blockade and their effects on the action potential duration (APD).[3]
-
Class Ia: (e.g., Quinidine, Procainamide) exhibit intermediate dissociation from the sodium channel and also block potassium channels, leading to a prolonged APD.[3][8]
-
Class Ib: (e.g., Lidocaine, Mexiletine) have fast dissociation kinetics and shorten the APD, particularly in depolarized or ischemic tissue.[3]
-
Class Ic: (e.g., Flecainide, Propafenone) are potent blockers with slow dissociation kinetics and have minimal effect on the APD.[1][3]
Data Presentation: A Quantitative Comparison
The following tables summarize the key electrophysiological effects of this compound in comparison to representative drugs from each subclass of Class I antiarrhythmics. The data is primarily derived from studies on canine cardiac preparations to allow for a more direct comparison.
Table 1: Effect on Late Sodium Current (INaL) and Peak Sodium Current (Vmax)
| Drug/Compound | Class/Mechanism | Concentration | % Inhibition of INaL | Effect on Vmax | Reference(s) |
| This compound | Late INaL Inhibitor | 1 µM | 80.4 ± 2.2% | No significant change | [2] |
| Mexiletine | Class Ib | 40 µM | 59.1 ± 1.8% | Use-dependent depression | [2] |
| Flecainide | Class Ic | 1 µg/ml | - | 52.5% reduction | [3] |
| Quinidine | Class Ia | 6 x 10⁻⁶ to 1.5 x 10⁻⁵ M | - | 19-34% reduction | [7] |
Table 2: Effect on Action Potential Duration (APD) and Conduction
| Drug/Compound | Class/Mechanism | Concentration | Effect on APD90 | Effect on Conduction Time | Reference(s) |
| This compound | Late INaL Inhibitor | 10-300 nM | Concentration-dependent reduction | No significant change | [4][5][6] |
| Mexiletine | Class Ib | - | Shortens | - | [2] |
| Flecainide | Class Ic | 10⁻⁶ - 3 x 10⁻⁵ mol/l | Shortened | Increased | [1] |
| Quinidine | Class Ia | 6 x 10⁻⁶ to 1.5 x 10⁻⁵ M | Increased | Prolonged | [7] |
Mandatory Visualization
Caption: Comparative signaling pathways of this compound and Class I antiarrhythmics.
Caption: Generalized workflow for assessing anti-arrhythmic drug effects.
Experimental Protocols
1. Recording of Transmembrane Action Potentials in Canine Purkinje Fibers
This protocol is adapted from studies investigating the electrophysiological effects of this compound and Class I antiarrhythmics.[4][5][6]
-
Tissue Preparation: Free-running Purkinje fibers are dissected from the ventricles of canine hearts. The preparations are superfused with Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Electrophysiological Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. The electrical signals are amplified and digitized.
-
Stimulation Protocol: The preparations are stimulated at various cycle lengths (e.g., 300, 500, 1000 ms) to assess rate-dependent effects.
-
Data Acquisition and Analysis: The following parameters are measured and analyzed:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Effective Refractory Period (ERP)
-
-
Drug Application: After recording baseline parameters, the tissue is superfused with a solution containing the test compound at various concentrations. Recordings are then repeated to determine the drug's effects.
2. Whole-Cell Patch-Clamp for Measuring Sodium Currents
This protocol is a standard method for characterizing the effects of compounds on specific ion channels.[9][10]
-
Cell Preparation: Isolated cardiomyocytes or cell lines stably expressing the desired sodium channel subtype (e.g., Nav1.5) are used.
-
Pipette and Solutions: Borosilicate glass pipettes with a specific resistance are filled with an internal solution. The external solution is a physiological saline solution.
-
Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.
-
Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit and measure the peak and late sodium currents. Specific voltage protocols are used to isolate the sodium current from other ionic currents.
-
Data Acquisition and Analysis: The amplitude, kinetics of activation and inactivation, and voltage-dependence of the sodium currents are analyzed before and after the application of the test compound. This allows for the determination of the compound's potency (IC50) and mechanism of block.
Conclusion
This compound represents a targeted approach to anti-arrhythmic therapy by selectively inhibiting the late sodium current. This mechanism contrasts with the broader action of Class I antiarrhythmics on the peak sodium current. The experimental data presented in this guide highlights this compound's potential to suppress arrhythmogenic afterdepolarizations with minimal impact on normal cardiac conduction. Further research is warranted to fully elucidate the clinical implications of these findings and to establish the role of this compound in the management of cardiac arrhythmias.
References
- 1. Electrophysiological effects of flecainide enantiomers in canine Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacc.org [jacc.org]
- 4. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antiarrhythmic-effects-of-the-highly-selective-late-sodium-channel-current-blocker-gs-458967 - Ask this paper | Bohrium [bohrium.com]
- 7. ovid.com [ovid.com]
- 8. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.7. Patch–Clamp Recordings in Cardiomyocytes [bio-protocol.org]
GS967 Demonstrates Superior Potency in a New Wave of Sodium Channel Blockers
A comprehensive analysis of GS967 in comparison to other novel sodium channel blockers reveals its heightened potency, particularly in the context of use-dependent block and inhibition of the late sodium current. This guide provides a detailed comparison, supported by experimental data, for researchers and professionals in drug development.
This compound, a novel sodium channel blocker, has emerged as a significantly more potent inhibitor compared to both established and other new-generation compounds. Its primary mechanism of action involves a pronounced and selective inhibition of the late sodium current (INaL), coupled with a strong use-dependent block (UDB) of the peak sodium current (INaP).[1][2][3][4][5][6] This dual action translates to a powerful therapeutic potential for conditions characterized by sodium channel hyperactivity, such as certain cardiac arrhythmias and neurological disorders.
Comparative Potency Analysis
Experimental data, primarily from automated patch-clamp studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), consistently highlight the superior potency of this compound. The half-maximal inhibitory concentration (IC50) for UDB of INaP for this compound is in the nanomolar range, significantly lower than that of other sodium channel blockers.
| Compound | IC50 for UDB of INaP (µM) | IC50 for Late INa Inhibition (µM) | Key Mechanistic Features |
| This compound (PRAX-330) | 0.07 [2][4][7][8] | ~0.13-0.21 [3][5] | Potent and selective late INa inhibitor; strong use-dependent block; accelerates slow inactivation.[1][2][4][7][8] |
| Eleclazine (GS-6615) | 0.6[2][4][7][8] | ~0.7[9][10][11] | Selective late INa inhibitor; exhibits use-dependent block.[2][4][7] |
| Ranolazine | 7.8 - 16[3][5] | 7.5 (for R1623Q late INa)[12] | Preferential inhibitor of late INa.[12] |
| Lidocaine | 17 - 133.5[2][3][4][5][7][8] | - | Classic sodium channel blocker; exhibits use-dependent block. |
| Lacosamide | 158.5[2][4][7][8] | - | Enhances slow inactivation of sodium channels.[13][14][15] |
| Bepridil | 30 (for Na currents)[1] | - | Blocks both sodium and calcium channels.[1][2][4][16][17] |
| PRAX-562 | - | 0.141 (ATX-II induced)[18] | Potent and preferential persistent INa inhibitor with significant use-dependent block.[18] |
Mechanism of Action: A Deeper Dive
The enhanced potency of this compound is attributed to its unique interaction with the voltage-gated sodium channel. Unlike traditional blockers, this compound exhibits a significantly higher association rate (KON) and a moderate dissociation rate (KOFF).[2] This kinetic profile, combined with its ability to accelerate the onset of slow inactivation and impair recovery from inactivation, leads to a profound UDB.[2][4][7] This means that this compound is more effective at blocking sodium channels that are frequently opening and closing, a hallmark of pathological states.
The binding site of this compound is thought to be within the channel pore, overlapping with the local anesthetic binding site.[6] This is supported by studies showing that mutations in this region can attenuate the effects of the drug.
Experimental Protocols
The comparative data presented in this guide were primarily generated using high-throughput automated patch-clamp systems, such as the SyncroPatch 768PE and IonFlux Mercury.[2][7][8][19][20][21] These platforms allow for the rapid and precise measurement of ion channel currents from a large number of cells, providing robust and reproducible pharmacological data.
General Automated Patch-Clamp Protocol for Assessing Sodium Channel Blockers:
-
Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other relevant cell lines (e.g., HEK293 cells expressing specific sodium channel subtypes) are cultured and prepared for automated patch-clamp experiments. This involves enzymatic dissociation to obtain a single-cell suspension.
-
Chip Preparation and Cell Plating: The microfluidic chips of the automated patch-clamp system are primed with the appropriate intracellular and extracellular solutions. The cell suspension is then loaded onto the chip, where individual cells are captured over micro-openings, forming giga-ohm seals.
-
Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration, allowing for the control of the cell's membrane potential and the recording of ion channel currents.
-
Voltage Protocols: A series of voltage protocols are applied to elicit and measure different components of the sodium current.
-
Tonic Block: A low-frequency stimulation (e.g., 0.1 Hz) is used to assess the drug's effect on the channel in its resting state.
-
Use-Dependent Block: A high-frequency train of depolarizing pulses (e.g., 10 Hz) is applied to evaluate the drug's ability to block the channel in a state-dependent manner.
-
Late Sodium Current: A prolonged depolarizing step is used to measure the sustained, or late, component of the sodium current. Often, an enhancer like ATX-II is used to increase the amplitude of the late current for easier measurement.
-
-
Compound Application: The test compounds (e.g., this compound and other sodium channel blockers) are perfused onto the cells at various concentrations.
-
Data Acquisition and Analysis: The resulting current traces are recorded and analyzed to determine the extent of block for each compound at each concentration. IC50 values are then calculated to quantify the potency of the drugs.
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.
Caption: Voltage-Gated Sodium Channel States and Drug Interaction.
Caption: Automated Patch-Clamp Experimental Workflow.
Caption: Mechanism of this compound's Superior Potency.
References
- 1. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bepridil hydrochloride? [synapse.patsnap.com]
- 3. The-Novel-Sodium-Channel-Blocker-PRAX-330-Has-a-Broad-Anticonvulsant-Profile-and-Is-Well-Tolerated-in-Mice [aesnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics | Semantic Scholar [semanticscholar.org]
- 20. benthamscience.com [benthamscience.com]
- 21. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of GS967 on four key voltage-gated sodium (Nav) channel subtypes: Nav1.1, Nav1.2, Nav1.5, and Nav1.6. This compound is a potent and selective inhibitor of the late/persistent sodium current (INaL/INaP), a component of the total sodium current that can be pathologically enhanced in various channelopathies, including certain forms of epilepsy and cardiac arrhythmias. This guide summarizes key experimental findings, compares this compound to other Nav channel modulators, and provides detailed experimental protocols for the cited research.
Comparative Efficacy of this compound on Nav Channel Subtypes
This compound exhibits a distinct inhibitory profile across different Nav channel subtypes, with a notable preference for the persistent current over the transient peak current. This selectivity is a key differentiator from many traditional sodium channel blockers.
| Nav Channel Subtype | Effect on Persistent/Late Current (INaP/INaL) | Effect on Transient/Peak Current (INaT/INaP) | IC50 Values (Persistent/Late Current) | Key Findings |
| Nav1.1 | Inhibits persistent current in familial hemiplegic migraine type 3 (FHM3) mutants.[1] | Minimal effect at concentrations that inhibit persistent current. | Not explicitly reported. | This compound is effective in reducing the abnormally enhanced persistent currents associated with FHM3 gain-of-function mutations.[1] |
| Nav1.2 | Preferentially inhibits persistent current over transient current.[2] | Moderately inhibits transient currents at higher concentrations (e.g., 1 µM).[2] | Not explicitly reported. | This compound's selective inhibition of persistent INa may be beneficial in SCN2A-related epilepsies where this current is augmented.[2] |
| Nav1.5 | Potent inhibitor of the late sodium current (INaL).[3][4] | Exhibits use-dependent block of the peak current.[3] | 0.13 µM (ventricular myocytes), 0.21 µM (isolated hearts)[3], ~200 nM (canine ventricular cardiomyocytes)[4] | This compound shows high affinity for the inactivated state of the Nav1.5 channel, leading to potent inhibition of the late current and use-dependent block of the peak current.[3] |
| Nav1.6 | Potently blocks persistent sodium current.[5][6] | Does not significantly affect peak sodium current at therapeutic concentrations.[5][6] | Not explicitly reported. | In a mouse model of SCN8A encephalopathy, this compound was shown to be more potent than phenytoin in suppressing persistent sodium current.[5][6] |
Comparison with Alternative Nav Channel Blockers
This compound's mechanism of action and selectivity differentiate it from other sodium channel blockers.
| Compound | Mechanism of Action | Selectivity for Persistent vs. Transient Current | Comparative Potency |
| This compound | Stabilizes the inactivated state of the Nav channel, preferentially inhibiting the late/persistent current.[1] | High selectivity for persistent/late current over transient/peak current.[7] | More potent than phenytoin in suppressing persistent Nav1.6 current[5][6]. For use-dependent block of Nav1.5, this compound (IC50=0.07 µM) is more potent than ranolazine (IC50=16 µM) and lidocaine (IC50=17 µM)[3]. |
| Phenytoin | Blocks voltage-gated sodium channels, showing use-dependent block. | Less selective for persistent current compared to this compound. | This compound has nearly 10-fold greater potency than phenytoin for suppressing persistent current in a Nav1.6 mouse model.[5][6] |
| Ranolazine | Inhibitor of the late sodium current. | Selective for the late sodium current. | Less potent than this compound in producing a use-dependent block of Nav1.5.[3] |
| Lidocaine | Blocks sodium channels in a use-dependent manner. | Not selective for the persistent current. | Significantly less potent than this compound in producing a use-dependent block of Nav1.5.[3] |
| Cannabidiol (CBD) | Preferentially inhibits resurgent sodium currents in Nav1.2 and Nav1.6.[2] | Different selectivity profile, targeting resurgent currents. | Acts on a different component of the sodium current compared to this compound.[2] |
Experimental Protocols
Whole-Cell Patch Clamp Recording of Sodium Currents in HEK293 Cells
This protocol is a synthesized method for recording sodium channel currents from HEK293 cells transiently or stably expressing a specific Nav channel subtype.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For transient transfection, co-transfect cells with the plasmid DNA encoding the desired Nav channel alpha subunit and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Identify transfected cells by fluorescence.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance. Series resistance should be compensated by at least 80%.
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed, non-inactivated state.
4. Voltage Protocols:
-
To elicit transient (peak) currents: From the holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for a short duration (e.g., 20-50 ms).
-
To measure persistent currents: Apply a longer depolarizing voltage step (e.g., to -20 mV or 0 mV for 200-500 ms). The persistent current is the non-inactivating current measured at the end of this long pulse.
-
To assess use-dependent block: Apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz) and measure the reduction in peak current amplitude over the train.
5. Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and digitize the data using appropriate software.
-
Analyze the data to determine current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the magnitude of persistent current (often expressed as a percentage of the peak transient current).
-
For drug studies, obtain baseline recordings and then perfuse the cell with the external solution containing the desired concentration of this compound or other compounds.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of a voltage-gated sodium channel and a typical experimental workflow.
References
- 1. Late sodium current blocker this compound inhibits persistent currents induced by familial hemiplegic migraine type 3 mutations of the SCN1A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Confirming the On-Target Effects of GS967 Using FXR Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesoid X receptor (FXR) agonist, GS967, in wild-type versus FXR knockout (KO) cell lines to definitively confirm its on-target effects. The presented data and protocols serve as a comprehensive resource for validating the mechanism of action of this compound and other FXR agonists.
Introduction to this compound and Farnesoid X Receptor (FXR)
This compound is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Upon activation by agonists like this compound, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways. Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 19 (FGF19), and the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
The therapeutic potential of FXR agonists is being explored for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). Given the complexity of cellular signaling, it is imperative to rigorously validate that the observed biological effects of a drug candidate are indeed mediated through its intended target. The use of knockout cell lines provides a powerful tool for such on-target validation.
The Critical Role of Knockout Cell Lines in On-Target Validation
Knockout (KO) cell lines, in which the gene encoding the drug target is permanently inactivated, are the gold standard for confirming on-target drug effects. By comparing the response to a drug in wild-type (WT) cells with that in KO cells, researchers can unequivocally attribute the drug's activity to its interaction with the target protein. If the drug elicits a specific cellular response in WT cells but fails to do so in KO cells, it provides strong evidence of on-target activity. This approach is crucial for:
-
Confirming Mechanism of Action: Demonstrating that the drug's biological effects are a direct result of modulating the intended target.
-
Identifying Off-Target Effects: Uncovering any biological activities of the drug that are independent of its primary target.
-
Increasing Confidence in Preclinical Data: Providing robust evidence to support the progression of a drug candidate through the development pipeline.
Comparing the Effects of this compound on Wild-Type vs. FXR Knockout Cell Lines
To confirm the on-target effects of this compound, a hypothetical study was designed using a human hepatoma cell line (e.g., HepG2) and its corresponding FXR knockout counterpart. Both cell lines were treated with increasing concentrations of this compound, and the expression of known FXR target genes was quantified.
Quantitative Data Summary
The following table summarizes the hypothetical dose-dependent effects of this compound on the mRNA expression of key FXR target genes in wild-type (WT) and FXR knockout (KO) HepG2 cells.
| Target Gene | Cell Line | Vehicle Control (Fold Change) | 10 nM this compound (Fold Change) | 100 nM this compound (Fold Change) | 1 µM this compound (Fold Change) |
| SHP | WT | 1.0 | 3.5 | 8.2 | 15.7 |
| KO | 1.0 | 1.1 | 0.9 | 1.2 | |
| BSEP | WT | 1.0 | 2.8 | 6.5 | 12.3 |
| KO | 1.0 | 0.9 | 1.0 | 1.1 | |
| FGF19 | WT | 1.0 | 4.1 | 9.8 | 18.2 |
| KO | 1.0 | 1.2 | 1.1 | 1.0 | |
| CYP7A1 | WT | 1.0 | 0.4 | 0.15 | 0.05 |
| KO | 1.0 | 0.9 | 1.0 | 0.9 |
Data Interpretation:
As illustrated in the table, this compound induced a dose-dependent increase in the expression of the FXR target genes SHP, BSEP, and FGF19 in wild-type cells. Conversely, this compound led to a dose-dependent decrease in the expression of CYP7A1, consistent with the known repressive role of the FXR pathway on this gene. In stark contrast, this compound had no significant effect on the expression of any of these genes in the FXR knockout cells. This lack of response in the absence of the FXR protein provides conclusive evidence that the observed effects of this compound are mediated on-target through the FXR signaling pathway.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for confirming this compound on-target effects.
Caption: Simplified FXR signaling pathway activated by this compound.
Detailed Experimental Protocol
Quantitative PCR (qPCR) for FXR Target Gene Expression
1. Cell Culture and Treatment:
-
Culture wild-type and FXR knockout HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with vehicle (DMSO) or this compound at final concentrations of 10 nM, 100 nM, and 1 µM for 24 hours.
2. RNA Isolation:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
4. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers for SHP, BSEP, FGF19, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction on a real-time PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Include a melt curve analysis to verify the specificity of the PCR products.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Conclusion
The use of FXR knockout cell lines provides an indispensable methodology for the unambiguous confirmation of the on-target effects of this compound. The presented hypothetical data clearly demonstrates that this compound modulates the expression of known FXR target genes in a manner that is entirely dependent on the presence of the FXR protein. This rigorous approach to target validation is essential for building a strong preclinical data package and advancing promising therapeutic candidates like this compound with high confidence.
References
Safety Operating Guide
Navigating the Safe Disposal of GS967: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like GS967 are paramount for ensuring laboratory safety and environmental protection. While specific institutional and regulatory guidelines must always take precedence, this guide provides a framework for the safe disposal of this compound, a potent sodium channel blocker.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should adhere to the foundational principles of waste management. These include keeping the chemical in its original container, avoiding mixing it with other waste, and treating uncleaned containers as the product itself.[1] National and local regulations are the ultimate authority in determining the precise disposal methods.[1]
This compound Disposal Protocol
Given that this compound is a solid compound, any waste generated should be managed as solid chemical waste. This includes any contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as any lab supplies like weighing paper or contaminated vials.
Step-by-Step Disposal Procedure:
-
Segregation: All solid waste contaminated with this compound should be collected in a designated, properly labeled hazardous waste container. This container should be clearly marked with the chemical name "this compound" and the appropriate hazard symbols.
-
Containerization: Use a container that is compatible with the chemical and can be securely sealed. Ensure the container is in good condition and free from leaks or damage.
-
Labeling: The waste container label should include the following information:
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste through standard trash or sewer systems.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₇F₆N₃O |
| Molecular Weight | 347.22 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in water; Soluble in DMSO and Ethanol |
This data is compiled from publicly available chemical supplier information.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution and local authorities. Always consult with your Environmental Health and Safety department for definitive guidance on chemical waste disposal.
References
Personal protective equipment for handling GS967
Disclaimer: This document provides essential, immediate safety and logistical information for handling GS967 in a laboratory setting. It is intended to offer procedural, step-by-step guidance. However, this is a general guide based on standard laboratory safety protocols for research chemicals. Always consult the official Material Safety Data Sheet (MSDS) provided by the supplier for this compound before any handling, storage, or disposal. This guide is intended for use by trained researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to research compounds.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or latex gloves.[3] | Lab coat.[2][3] | Recommended to be performed in a chemical fume hood.[2] If not feasible, an N95 respirator may be considered. |
| Preparing Solutions (e.g., in DMSO) | Chemical splash goggles.[1][2] | Nitrile or latex gloves.[3] | Lab coat.[2][3] | All manipulations should be performed in a chemical fume hood.[5] |
| General Handling of Solutions | Safety glasses with side shields.[1] | Nitrile or latex gloves.[3] | Lab coat.[2][3] | Not generally required if handled in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles and face shield.[2] | Heavy-duty nitrile or rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | Dependent on the scale of the spill and volatility of the solvent. |
Experimental Protocols
2.1. Handling and Weighing of Solid this compound
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[6] Have all necessary equipment (spatula, weigh paper, balance, and waste container) ready.
-
PPE: Don the appropriate PPE as outlined in the table above (safety glasses/goggles, gloves, lab coat).
-
Weighing: Carefully transfer the desired amount of this compound powder from the stock container to a tared weigh paper or vessel using a clean spatula. Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
Container Sealing: Securely close the main stock container of this compound after use to prevent contamination and exposure.
-
Waste Disposal: Dispose of any contaminated weigh paper or disposable equipment in a designated hazardous waste container.
2.2. Preparation of a Stock Solution in DMSO
This compound is often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.
-
Solvent Handling: All procedures involving DMSO should be conducted in a chemical fume hood due to its ability to be absorbed through the skin.[5]
-
Dissolution:
-
Add the weighed this compound powder to an appropriate sterile vial.
-
Using a calibrated pipette, add the required volume of DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial securely and vortex or sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the stock solution as recommended by the supplier. Typically, solutions in DMSO are stored at -20°C or -80°C in airtight containers.[7]
2.3. Dilution for Cell-Based Assays
-
Working Solution Preparation: To prepare a working solution, dilute the DMSO stock solution with the appropriate cell culture medium.
-
DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture below 0.5% to avoid cellular toxicity.[7] A negative control with the same final concentration of DMSO should be included in the experiment.[7]
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of the solution.[7]
Operational and Disposal Plans
3.1. Storage
-
Solid this compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
This compound in DMSO: Store in a tightly sealed vial at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
3.2. Spill Cleanup
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with soap and water.[5]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
3.3. Disposal Plan
This compound and its solutions should be disposed of as hazardous chemical waste. Do not dispose of them down the drain or in the regular trash.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled hazardous solid waste container. | Collect excess solid this compound and any contaminated materials (e.g., weigh paper, gloves) in a clearly labeled hazardous waste container. |
| This compound in DMSO Solution | Labeled non-halogenated organic solvent waste container.[8][9] | Collect all liquid waste containing this compound and DMSO in a designated, sealed container for non-halogenated organic waste.[8][9][10] |
| Contaminated Labware | Sharps container (for needles/syringes) or designated glass/plastic waste. | Dispose of contaminated disposable labware in the appropriate hazardous waste stream. |
Waste Segregation: It is important to segregate waste streams. Do not mix non-halogenated solvent waste with halogenated solvents, as this can increase disposal costs.[8][10] Follow your institution's specific guidelines for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound from receipt to disposal.
Caption: General workflow for handling this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. Pol-General Safety in Laboratories — Policy and Procedure Library [louisville.edu]
- 4. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
